In-Depth Technical Guide to 2-Heptyn-1-ol (CAS: 1002-36-4)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Heptyn-1-ol (CAS Number: 1002-36-4), a versatil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Heptyn-1-ol (CAS Number: 1002-36-4), a versatile acetylenic alcohol. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis. The guide summarizes key quantitative data in structured tables, outlines general experimental protocols for its synthesis, purification, and analysis, and includes visualizations of a plausible synthetic workflow and a general protocol for assessing antimicrobial activity. It is important to note that while 2-Heptyn-1-ol is utilized as a building block in the synthesis of more complex molecules, including pharmaceuticals and as an industrial microbicide, detailed publicly available information on its specific biological activities and signaling pathway interactions is currently limited.[1]
Chemical and Physical Properties
2-Heptyn-1-ol is a colorless to pale yellow liquid characterized by the presence of a hydroxyl group at the C1 position and a carbon-carbon triple bond between C2 and C3.[1] This bifunctionality makes it a useful intermediate in organic synthesis.
Disclaimer: The following protocols are generalized procedures and may require optimization for specific laboratory conditions and scales.
Synthesis of 2-Heptyn-1-ol
A common method for the synthesis of 2-alkyn-1-ols involves the reaction of a terminal alkyne with an aldehyde, typically formaldehyde or its polymer, paraformaldehyde, after deprotonation of the alkyne with a strong base.
Reaction Scheme:
Deprotonation of 1-Pentyne: 1-Pentyne is reacted with a strong base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to form the corresponding lithium pentynilide.
Reaction with Paraformaldehyde: The resulting lithium acetylide is then reacted with paraformaldehyde. The reaction mixture is typically allowed to warm to room temperature slowly.
Work-up: The reaction is quenched with an aqueous solution, such as saturated ammonium chloride. The organic product is then extracted with an appropriate solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated.
An in-depth technical guide on the physical properties of hept-2-yn-1-ol, prepared for researchers, scientists, and drug development professionals. Quantitative Data Summary The following table summarizes the key compute...
Note: The properties listed are computationally derived and may differ from experimentally determined values.
Experimental Protocols for Property Determination
The following sections detail standardized experimental methodologies for determining the primary physical properties of a liquid compound such as hept-2-yn-1-ol.
Determination of Boiling Point (Capillary Method)
This method is suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
Thiele tube or other heating bath (e.g., oil bath on a hot plate)
Thermometer
Small test tube (e.g., fusion tube)
Capillary tube (sealed at one end)
Rubber band or thread for attachment
Procedure:
Add a small amount (a few milliliters) of hept-2-yn-1-ol to the small test tube.
Place the capillary tube, with its open end downwards, into the test tube containing the liquid.
Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
Immerse the assembly in the Thiele tube or oil bath, making sure the rubber band is above the level of the heating liquid.[2]
Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
Continue gentle heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[3][4]
Turn off the heat and allow the apparatus to cool slowly.
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[2][3] Record this temperature.
Determination of Density (Gravimetric Method)
This method relies on the direct measurement of the mass of a known volume of the liquid.
Apparatus:
Analytical balance (accurate to at least 0.001 g)
Graduated cylinder or volumetric flask (e.g., 10 mL)
Thermometer
Procedure:
Measure and record the mass of a clean, dry graduated cylinder on the analytical balance.[5][6]
Carefully dispense a precise volume (e.g., 10.0 mL) of hept-2-yn-1-ol into the graduated cylinder.
Record the mass of the graduated cylinder containing the liquid.[5]
Measure and record the temperature of the liquid.
Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[5][7]
Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).[6]
Repeat the measurement multiple times to ensure accuracy and calculate the average density.[5]
Determination of Refractive Index
The refractive index is a fundamental property related to how light propagates through a substance. An Abbe refractometer is a standard instrument for this measurement.
Apparatus:
Abbe Refractometer
Dropper or pipette
Constant temperature water bath (optional, for high precision)
Solvent for cleaning (e.g., ethanol or isopropanol) and soft tissue paper
Procedure:
Ensure the prism of the Abbe refractometer is clean and dry.
Calibrate the instrument if necessary, typically using distilled water or a standard of known refractive index.
Using a dropper, place a few drops of hept-2-yn-1-ol onto the surface of the measuring prism.
Close the illuminating prism gently to spread the liquid into a thin film.
Allow a short time for temperature equilibration. For precise measurements, circulate water from a constant temperature bath through the refractometer.
Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
If a color fringe is visible, adjust the chromaticity screw until the boundary is a sharp black-and-white line.
Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.
Determination of Solubility (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
Vials with screw caps
Shaker or agitator at a constant temperature
Centrifuge
Syringe and inert syringe filters (e.g., PTFE)
Analytical instrument for quantification (e.g., HPLC, GC)
Volumetric flasks and pipettes for preparing standards
Procedure:
Add an excess amount of hept-2-yn-1-ol to a vial containing a known volume of the desired solvent (e.g., water, ethanol). The excess solid ensures that a saturated solution is formed.
Seal the vial and place it in a shaker or agitator set to a constant temperature.
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
After agitation, allow the vials to stand to let undissolved material settle.
Separate the undissolved solute from the saturated solution, typically by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[8]
Quantify the concentration of hept-2-yn-1-ol in the clear, saturated filtrate using a suitable and validated analytical method like HPLC.[8]
The measured concentration represents the solubility of the compound in that solvent at the specified temperature.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the determination of equilibrium solubility using the shake-flask method.
Caption: Workflow for the shake-flask method of solubility determination.
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Heptyn-1-ol, tailored for researchers, scientists, and professionals in drug development. This document presents key qua...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Heptyn-1-ol, tailored for researchers, scientists, and professionals in drug development. This document presents key quantitative data, outlines experimental protocols, and visualizes a fundamental synthetic pathway.
Core Properties of 2-Heptyn-1-ol
2-Heptyn-1-ol is an organic compound classified as an alkyne alcohol. Its chemical structure consists of a seven-carbon chain with a terminal hydroxyl group (-OH) at position 1 and a carbon-carbon triple bond starting at position 2.
The fundamental molecular properties of 2-Heptyn-1-ol are summarized in the table below, compiled from authoritative chemical databases.
Detailed methodologies for the synthesis and analysis of 2-Heptyn-1-ol are crucial for its application in research and development. The following sections provide an overview of common experimental procedures.
A prevalent method for the synthesis of 2-Heptyn-1-ol involves the reaction of a Grignard reagent with an appropriate electrophile. A representative protocol is detailed below:
Materials:
1-Pentyne
Ethylmagnesium bromide (Grignard reagent)
Paraformaldehyde
Anhydrous diethyl ether or tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a solution of 1-pentyne in anhydrous diethyl ether is prepared.
Formation of the Alkynyl Grignard: The solution is cooled in an ice bath, and ethylmagnesium bromide is added dropwise via a dropping funnel. The reaction mixture is then stirred at room temperature for a specified period to ensure the complete formation of the pentynylmagnesium bromide.
Reaction with Paraformaldehyde: The freshly prepared Grignard reagent is cooled again in an ice bath. Dry paraformaldehyde is added portion-wise to the stirred solution. The reaction is typically exothermic and requires careful temperature control.
Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by thin-layer chromatography). The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Final Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure 2-Heptyn-1-ol.
Characterization:
The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and infrared (IR) spectroscopy to confirm its structure and purity.
Visualized Synthetic Pathway
The following diagram illustrates the logical flow of the Grignard synthesis of 2-Heptyn-1-ol, from starting materials to the final purified product.
Caption: Synthetic pathway for 2-Heptyn-1-ol via Grignard reaction.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-heptyn-1-ol. The document details the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-heptyn-1-ol. The document details the chemical shifts, multiplicities, and coupling constants, offering a foundational dataset for the structural elucidation and characterization of this compound. Furthermore, it outlines a detailed experimental protocol for the acquisition of high-quality NMR data for alkynols, ensuring reproducibility and accuracy in research and development settings.
¹H and ¹³C NMR Spectral Data
The NMR spectra of 2-heptyn-1-ol were acquired in deuterated chloroform (CDCl₃). The following tables summarize the quantitative data obtained from the ¹H and ¹³C NMR analyses.
Table 1: ¹H NMR Spectral Data of 2-Heptyn-1-ol in CDCl₃
Atom Number
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
1
4.22
t
2.2
2H
-CH₂OH
4
2.15
tt
7.0, 2.2
2H
-C≡C-CH₂-
5
1.45
m
-
2H
-CH₂-CH₂-CH₃
6
1.35
m
-
2H
-CH₂-CH₃
7
0.90
t
7.3
3H
-CH₃
OH
1.55
s
-
1H
-OH
Note: The multiplicity is abbreviated as follows: s = singlet, t = triplet, tt = triplet of triplets, m = multiplet.
Table 2: ¹³C NMR Spectral Data of 2-Heptyn-1-ol in CDCl₃
Atom Number
Chemical Shift (δ, ppm)
Assignment
1
51.3
-CH₂OH
2
78.9
-C≡C-CH₂OH
3
87.3
-C≡C-CH₂-
4
18.5
-C≡C-CH₂-
5
30.9
-CH₂-CH₂-CH₃
6
22.1
-CH₂-CH₃
7
13.5
-CH₃
Experimental Protocols
A generalized yet detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for alkynol compounds like 2-heptyn-1-ol is provided below.
Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of 2-heptyn-1-ol for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Instrument Setup and Data Acquisition
The following parameters serve as a starting point and may require optimization based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
Spectrometer: 400 MHz or higher field strength.
Pulse Program: Standard single-pulse sequence.
Spectral Width: ~12 ppm, centered around 6 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-5 seconds.
Number of Scans: 16-64 scans.
¹³C NMR Spectroscopy:
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
Spectral Width: ~200 ppm, centered around 100 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
Visualizations
Structure and Atom Numbering
The following diagram illustrates the chemical structure of 2-heptyn-1-ol with the IUPAC numbering convention used for the assignment of NMR signals.
Figure 1. Structure of 2-Heptyn-1-ol with Atom Numbering.
NMR Experimental Workflow
The logical workflow for conducting the NMR analysis of 2-heptyn-1-ol is depicted in the following diagram.
Figure 2. General Workflow for NMR Analysis.
Foundational
Spectroscopic Analysis of 2-Heptyn-1-ol: A Technical Guide
This guide provides an in-depth analysis of 2-Heptyn-1-ol, a seven-carbon acetylenic alcohol, focusing on its characterization through infrared (IR) spectroscopy and mass spectrometry (MS). The data and protocols present...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides an in-depth analysis of 2-Heptyn-1-ol, a seven-carbon acetylenic alcohol, focusing on its characterization through infrared (IR) spectroscopy and mass spectrometry (MS). The data and protocols presented are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Mass Spectrometry Data
Mass spectrometry of 2-Heptyn-1-ol (molar mass: 112.17 g/mol ) reveals a distinct fragmentation pattern under electron ionization. The molecular ion peak is often weak or absent in the spectra of alcohols.[1] The fragmentation is characterized by cleavages adjacent to the oxygen atom and fragmentation of the alkyl chain. The most prominent peaks in the mass spectrum are observed at m/z values of 41, 55, and 70.[2]
m/z
Relative Intensity
Proposed Fragment
112
Low
[C₇H₁₂O]⁺• (Molecular Ion)
95
Moderate
[M-OH]⁺ or [M-H₂O+H]⁺
83
Moderate
[C₆H₁₁]⁺
70
High
[C₅H₁₀]⁺•
55
High
[C₄H₇]⁺
41
Very High (Base Peak)
[C₃H₅]⁺
Infrared (IR) Spectroscopy Data
The infrared spectrum of 2-Heptyn-1-ol provides key information about its functional groups. The presence of a hydroxyl group (-OH) and a carbon-carbon triple bond (C≡C) are the most characteristic features of the molecule.
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
Functional Group
~3300-3400
Strong, Broad
O-H stretch
Alcohol (-OH)
~2960-2850
Strong
C-H stretch
Alkyl (CH₂, CH₃)
~2250-2200
Weak to Medium
C≡C stretch
Alkyne
~1050-1150
Strong
C-O stretch
Primary Alcohol
Experimental Protocols
Mass Spectrometry (Electron Ionization)
Sample Preparation: The sample, 2-Heptyn-1-ol, is introduced into the mass spectrometer, typically through a gas chromatograph (GC-MS) for separation and purification, or via direct injection.
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺•).
Fragmentation: The high internal energy of the molecular ions causes them to be unstable, leading to fragmentation into smaller, charged ions and neutral radicals.[3]
Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Detection: A detector records the abundance of each fragment, generating a mass spectrum that plots relative intensity versus m/z.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is utilized.[2]
Sample Application: A small amount of neat 2-Heptyn-1-ol is placed directly onto the ATR crystal (e.g., DuraSamplIR II).[2]
Data Acquisition: An infrared beam is passed through the ATR crystal. The beam penetrates a short distance into the sample, and the resulting attenuated light is measured by the detector.
Spectral Processing: The resulting interferogram is converted into an infrared spectrum via a Fourier transform, displaying absorbance or transmittance as a function of wavenumber (cm⁻¹).
Visualizations
Caption: Proposed fragmentation pathway of 2-Heptyn-1-ol in mass spectrometry.
Caption: Key IR vibrational modes for 2-Heptyn-1-ol.
A Comprehensive Technical Guide to the Physical Properties of 2-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the boiling point and density of 2-Heptyn-1-ol, a valuable chemical intermediate in organic synthesis....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the boiling point and density of 2-Heptyn-1-ol, a valuable chemical intermediate in organic synthesis. The following sections detail its key physical properties, standardized experimental protocols for their determination, and a logical workflow for these analytical procedures.
Quantitative Data Summary
The physical properties of 2-Heptyn-1-ol are critical for its application in various synthetic processes. A summary of its boiling point and density is presented below. It is important to note that boiling points can vary with atmospheric pressure.
Physical Property
Value
Conditions
Boiling Point
157-159°C
Not specified
89-90°C
16 mmHg
113°C
Not specified
113-116°C
56 Torr
Density
0.866 g/cm³
Not specified
0.880 g/mL
25°C
0.884 g/mL
Not specified
0.8854 g/cm³
20°C
Experimental Protocols
Accurate determination of boiling point and density is fundamental in chemical analysis. The following are detailed methodologies for these measurements.
Determination of Boiling Point (Micro-Reflux Method)
This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.
Apparatus:
Small test tube (e.g., 150mm diameter)
Heating block or oil bath
Hot plate with magnetic stirring capabilities
Small magnetic stir bar
Thermometer
Clamps and stand
Pasteur pipette
Procedure:
Using a Pasteur pipette, introduce approximately 0.5 mL of 2-Heptyn-1-ol into the small test tube and add a small magnetic stir bar.[1][2]
Place the test tube in the heating block on the hot plate stirrer and securely clamp it in place.
Clamp the thermometer and position it so that the bulb is approximately 1 cm above the surface of the liquid.[1][2]
Turn on the stirrer to ensure gentle mixing of the liquid.
Begin heating the sample.
Observe the sample for boiling (the formation of bubbles) and the condensation of vapor on the walls of the test tube, which indicates that the liquid is refluxing. This may appear as a ring of liquid.[1][2]
Adjust the position of the thermometer so that the bulb is level with this ring of refluxing liquid for an accurate measurement.[1][2]
Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the boiling point of the liquid.[1][2]
Record the temperature. To ensure accuracy, it is advisable to also record the atmospheric pressure, as boiling point is pressure-dependent.
Determination of Density (Gravimetric Method)
This method relies on the direct measurement of the mass of a known volume of the liquid.
Apparatus:
Volumetric flask or a precise graduated cylinder
Analytical balance
Procedure:
Carefully measure the mass of a clean, dry volumetric flask or graduated cylinder on an analytical balance.
Add a specific volume of 2-Heptyn-1-ol to the flask or cylinder.
Measure the mass of the container with the liquid.
Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the container with the liquid.[3]
The density is then calculated by dividing the mass of the liquid by the volume of the liquid.[3]
Visualization of Experimental Workflow
The logical progression of determining the physical properties of a liquid sample like 2-Heptyn-1-ol can be visualized as a workflow. This diagram illustrates the sequential steps for both boiling point and density determination.
An In-depth Technical Guide to the Solubility and Stability of 2-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals Abstract 2-Heptyn-1-ol (CAS No. 1002-36-4) is a valuable propargyl alcohol derivative utilized as a key intermediate in the synthesis of complex organic mol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Heptyn-1-ol (CAS No. 1002-36-4) is a valuable propargyl alcohol derivative utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its bifunctional nature, possessing both a reactive terminal alkyne and a primary alcohol, allows for diverse chemical modifications. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry, ensuring optimal reaction conditions, and maintaining its integrity during storage. This guide provides a comprehensive overview of the known solubility and stability characteristics of 2-heptyn-1-ol, outlines relevant experimental protocols for their determination, and discusses its general reactivity.
Physicochemical Properties
2-Heptyn-1-ol is a colorless to pale yellow liquid with a distinct odor.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Heptyn-1-ol
The solubility of 2-heptyn-1-ol is a critical parameter for its application in various reaction media. Its structure, containing a seven-carbon aliphatic chain and a polar hydroxyl group, results in a molecule with moderate polarity.
Aqueous Solubility
2-Heptyn-1-ol is generally described as insoluble or having limited solubility in water.[2][5] A calculated logarithm of the water solubility (Log10WS) is reported as -1.81.[6] This allows for an estimation of its aqueous solubility, as detailed in Table 2.
Table 3: Qualitative Solubility of 2-Heptyn-1-ol in Organic Solvents
Solvent
Expected Solubility
Rationale
Methanol
Miscible
Polar protic solvent, capable of hydrogen bonding.
Ethanol
Miscible
Polar protic solvent, capable of hydrogen bonding.
Acetone
Miscible
Polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)
Miscible
Highly polar aprotic solvent.
Diethyl Ether
Soluble
Moderately polar solvent.
Toluene
Soluble
Nonpolar aromatic solvent.
Hexane
Less Soluble
Nonpolar aliphatic solvent.
Stability Profile
The stability of 2-heptyn-1-ol is influenced by its two functional groups: the primary alcohol and the internal alkyne. One supplier suggests a shelf life of 24 months when stored in a cool, dry place in a tightly sealed container, indicating good general stability under these conditions.[5]
Thermal Stability
Specific data on the thermal decomposition temperature of 2-heptyn-1-ol is not available. However, propargyl alcohols can polymerize upon heating.[8] It is advisable to handle 2-heptyn-1-ol at elevated temperatures with caution and under an inert atmosphere to prevent potential degradation or polymerization.
pH Stability
The stability of 2-heptyn-1-ol is expected to vary with pH.
Acidic Conditions: While generally stable in mildly acidic conditions, strong acids could potentially catalyze the hydration of the alkyne to a ketone (Meyer-Schuster rearrangement) or promote ether formation from the alcohol.
Basic Conditions: The terminal proton of a propargyl alcohol is weakly acidic.[8] While 2-heptyn-1-ol is an internal alkyne and lacks this acidic proton, strong bases could potentially promote isomerization or other unforeseen reactions. The alcohol moiety is generally stable to base.
Stability towards Oxidizing and Reducing Agents
The alkyne and alcohol functionalities are susceptible to oxidation and reduction.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using common oxidizing agents such as pyridinium chlorochromate (PCC), Jones reagent (chromic acid), or potassium permanganate. The internal alkyne can be cleaved by strong oxidizing agents like ozone or hot, basic potassium permanganate to yield carboxylic acids. Milder oxidation of the alkyne can lead to the formation of a dicarbonyl compound.
Reduction: The alkyne can be reduced to a cis-alkene using a poisoned catalyst like Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction (e.g., sodium in liquid ammonia). Complete reduction to the corresponding alkane (1-heptanol) can be achieved with catalytic hydrogenation over platinum or palladium.[9][10] The primary alcohol is generally stable to these reducing conditions.
Experimental Protocols
Specific, validated experimental protocols for determining the solubility and stability of 2-heptyn-1-ol are not published. However, standardized methods such as those from the Organisation for Economic Co-operation and Development (OECD) can be readily adapted.
Protocol for Determining Aqueous Solubility (Adapted from OECD Guideline 105)
This protocol outlines the shake-flask method for determining the water solubility of a substance.
Caption: Workflow for determining aqueous solubility via the shake-flask method.
Methodology:
Preparation: An excess amount of 2-heptyn-1-ol is added to a known volume of distilled water in a vessel.
Equilibration: The vessel is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
Phase Separation: The mixture is centrifuged to separate the undissolved 2-heptyn-1-ol. The saturated aqueous phase is then carefully collected.
Quantification: The concentration of 2-heptyn-1-ol in the aqueous phase is determined using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Protocol for Stability Testing (Adapted from OECD Guideline 113)
This protocol provides a framework for assessing the thermal stability of a chemical substance.
Caption: General workflow for a chemical stability study.
Methodology:
Initial Characterization: A baseline analysis of the 2-heptyn-1-ol sample is performed to determine its initial purity and physical properties.
Storage: Aliquots of the sample are stored under various conditions, including elevated temperatures (e.g., 40 °C, 54 °C), different pH solutions, and in the presence of oxidizing or reducing agents. Control samples are stored under recommended conditions (cool, dry, dark).
Time-Point Analysis: At specified time intervals (e.g., 1, 3, 6, 12, 24 months), samples from each storage condition are analyzed for purity and the presence of degradation products using a stability-indicating analytical method (e.g., GC or HPLC).
Data Evaluation: The results are compared to the initial analysis to determine the rate of degradation and to identify the conditions under which the compound is unstable.
Signaling Pathways and Logical Relationships
As 2-heptyn-1-ol is a synthetic intermediate, it is not known to be involved in any biological signaling pathways. Its utility lies in its chemical reactivity, which allows for the construction of more complex, biologically active molecules. The logical relationship of its functional groups dictates its reactivity profile, as illustrated below.
Caption: Reactivity map of 2-heptyn-1-ol based on its functional groups.
Conclusion
2-Heptyn-1-ol is a versatile chemical intermediate with a solubility profile that makes it suitable for a variety of organic reaction conditions. While its aqueous solubility is low, it is expected to be soluble in common organic solvents. Its stability is generally good under standard storage conditions, but its alkyne and alcohol functional groups are susceptible to transformation under specific acidic, basic, oxidative, or reductive environments. The provided experimental frameworks, based on OECD guidelines, offer a starting point for the detailed characterization of its solubility and stability for specific applications in research and drug development. Further experimental investigation is required to establish a comprehensive quantitative database for its solubility in various organic solvents and its stability under a wider range of conditions.
An In-depth Technical Guide to 2-Heptyn-1-ol: Structure and SMILES Representation
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the chemical structure and Simplified Molecular Input Line Entry System (SMILES) string for 2-Heptyn-1-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and Simplified Molecular Input Line Entry System (SMILES) string for 2-Heptyn-1-ol, a key organic compound with applications in chemical synthesis.
The structural formula of 2-Heptyn-1-ol illustrates a seven-carbon chain containing a carbon-carbon triple bond (an alkyne) and a primary alcohol functional group. The triple bond is located at the second carbon position, and the hydroxyl group is attached to the first carbon.
Caption: Chemical structure of 2-Heptyn-1-ol.
SMILES String
The SMILES string is a linear notation that represents the structure of a molecule. For 2-Heptyn-1-ol, the SMILES string is:
A Comprehensive Technical Guide to 2-Heptyn-1-ol and Its Synonyms: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of 2-Heptyn-1-ol, a versatile alkynyl alcohol that serves as a crucial building block in pharmaceutical a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Heptyn-1-ol, a versatile alkynyl alcohol that serves as a crucial building block in pharmaceutical and chemical synthesis. This document consolidates its chemical identity, physicochemical properties, spectral data, and key applications, with a focus on its relevance to drug discovery and development. A detailed experimental protocol for its synthesis is also provided, alongside a conceptual workflow illustrating its journey from a chemical intermediate to a potential therapeutic agent.
Chemical Identity and Synonyms
2-Heptyn-1-ol is a colorless to pale yellow liquid with a distinct molecular structure featuring both a hydroxyl group and a carbon-carbon triple bond.[1][2][3][4] This dual functionality makes it a highly reactive and adaptable intermediate in organic synthesis.[1][2] The compound is known by several synonyms, with "3-Butylpropargyl alcohol" being a notable trivial name.
2-Heptyn-1-ol is a valuable intermediate in several industrial and research applications, most notably in the synthesis of pharmaceuticals and other fine chemicals.[2][3]
Pharmaceutical Intermediate: Its primary application is as a fundamental building block in the multi-step synthesis of complex drug molecules and active pharmaceutical ingredients (APIs).[1][2] The presence of both a reactive alkyne and a hydroxyl group allows for diverse chemical transformations, enabling the construction of intricate molecular architectures.[1][2]
Organic Synthesis: Beyond pharmaceuticals, it serves as a versatile reagent in broader organic synthesis for creating novel compounds and materials.[2][4]
Industrial Microbicide: 2-Heptyn-1-ol also finds utility as an industrial microbicide, where it helps to control microbial growth and maintain product integrity.[1][2]
Research and Development: In a laboratory setting, it is used in the exploration of new chemical entities and the advancement of synthetic methodologies.[2]
Experimental Protocol: Synthesis of 2-Heptyn-1-ol
The following is a representative, detailed protocol for the synthesis of 2-Heptyn-1-ol, based on common organic chemistry procedures for the synthesis of similar acetylenic alcohols.
Reaction: 1-Hexyne is deprotonated with a strong base, such as n-butyllithium, to form the corresponding lithium acetylide. This is followed by a reaction with an electrophile, in this case, paraformaldehyde, to yield the desired 2-Heptyn-1-ol after an acidic workup.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Diethyl ether or ethyl acetate for extraction
Procedure:
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-hexyne and anhydrous THF under a nitrogen atmosphere. The flask is cooled to -78 °C in a dry ice/acetone bath.
Deprotonation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -60 °C. The addition is continued until a slight excess of n-BuLi is present (indicated by a persistent color change if a Gilman indicator is used, or by calculation). The mixture is stirred at -78 °C for one hour to ensure complete formation of the lithium acetylide.
Electrophilic Addition: Dry paraformaldehyde is added portion-wise to the reaction mixture. The reaction is allowed to slowly warm to room temperature and is stirred overnight.
Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1M HCl at 0 °C. The mixture is then transferred to a separatory funnel.
Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Heptyn-1-ol.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Conceptual Workflow in Drug Development
While 2-Heptyn-1-ol is not known to directly modulate a specific signaling pathway, its importance lies in its role as a versatile building block. The following diagram illustrates a conceptual workflow of how such a chemical intermediate is utilized in the drug discovery and development pipeline.
Caption: Conceptual workflow of 2-Heptyn-1-ol in drug development.
This guide provides a foundational understanding of 2-Heptyn-1-ol for professionals in the chemical and pharmaceutical sciences. Its versatile nature as a chemical intermediate underscores the critical role of such building blocks in the innovation and development of new medicines and materials.
An In-depth Technical Guide on the Core Chemical Features of 2-Heptyn-1-ol Executive Summary 2-Heptyn-1-ol is a bifunctional organic molecule that features a primary alcohol and an internal alkyne. This unique combinatio...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Core Chemical Features of 2-Heptyn-1-ol
Executive Summary
2-Heptyn-1-ol is a bifunctional organic molecule that features a primary alcohol and an internal alkyne. This unique combination of reactive sites makes it a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and other fine chemicals.[1] This technical guide provides a comprehensive overview of the key chemical features of 2-Heptyn-1-ol, including its physicochemical properties, spectroscopic data, and important chemical transformations, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
2-Heptyn-1-ol is a colorless liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Heptyn-1-ol
The structure of 2-Heptyn-1-ol can be unequivocally confirmed using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-Heptyn-1-ol displays characteristic signals that correspond to the various protons in the molecule. The methylene protons adjacent to the hydroxyl group appear as a triplet, while the terminal methyl group of the butyl chain also presents as a triplet. The remaining methylene protons and the hydroxyl proton give rise to more complex signals.
¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for identifying the carbon skeleton. The two sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm. The carbon bearing the hydroxyl group is found further downfield, while the aliphatic carbons of the butyl chain appear at higher field strengths.
Literature values may vary slightly based on solvent: ~13.6, 18.5, 30.8, 51.2, 77.5, 86.5
Infrared (IR) Spectroscopy
The IR spectrum of 2-Heptyn-1-ol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. A weaker, sharp absorption around 2200-2260 cm⁻¹ is indicative of the C≡C stretching of the internal alkyne.
Table 3: Key IR Absorptions for 2-Heptyn-1-ol
Wavenumber (cm⁻¹)
Functional Group
3200-3600 (broad)
O-H (alcohol)
2850-2960
C-H (alkane)
2200-2260 (weak)
C≡C (alkyne)
1000-1260
C-O (alcohol)
Mass Spectrometry (MS)
The mass spectrum of 2-Heptyn-1-ol will show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern will be influenced by the presence of the hydroxyl group and the alkyl chain. Common fragmentation pathways include the loss of water (M-18) and cleavage of the carbon-carbon bonds in the butyl group.
Experimental Protocols for Key Reactions
The dual functionality of 2-Heptyn-1-ol allows for a wide range of chemical transformations at both the alcohol and alkyne moieties.
Synthesis of 2-Heptyn-1-ol
A common synthetic route to 2-Heptyn-1-ol involves the reaction of the lithium salt of 1-pentyne with paraformaldehyde.
Experimental Protocol: Synthesis of 2-Heptyn-1-ol
To a solution of 1-pentyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.
The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithium pentynilide.
Paraformaldehyde is then added in one portion, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by fractional distillation under reduced pressure to afford pure 2-Heptyn-1-ol.
Synthesis of 2-Heptyn-1-ol
Oxidation to 2-Heptynoic Acid
The primary alcohol of 2-Heptyn-1-ol can be readily oxidized to the corresponding carboxylic acid using Jones reagent.
Experimental Protocol: Jones Oxidation
2-Heptyn-1-ol is dissolved in acetone and cooled to 0 °C in an ice bath.
Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise until the orange color of the Cr(VI) species persists.
The reaction is quenched by the addition of isopropanol, and the solvent is removed under reduced pressure.
The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether.
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-heptynoic acid.
Oxidation of 2-Heptyn-1-ol
Etherification via Williamson Ether Synthesis
The hydroxyl group can be converted to an ether by deprotonation followed by reaction with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
To a suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of 2-Heptyn-1-ol in THF.
The mixture is stirred at room temperature for 30 minutes.
An alkyl halide (e.g., methyl iodide) is added, and the reaction is stirred overnight.
The reaction is carefully quenched with water, and the product is extracted with diethyl ether.
The organic layer is washed, dried, and concentrated. The crude ether is purified by column chromatography.
Etherification of 2-Heptyn-1-ol
Esterification via Steglich Esterification
The alcohol can be esterified with a carboxylic acid using DCC as a coupling agent and DMAP as a catalyst.
Experimental Protocol: Steglich Esterification
To a solution of 2-Heptyn-1-ol, a carboxylic acid (e.g., benzoic acid), and a catalytic amount of DMAP in dichloromethane (DCM) at 0 °C, DCC is added.
The reaction mixture is stirred at room temperature overnight.
The precipitated dicyclohexylurea is removed by filtration.
The filtrate is washed with dilute acid, then with saturated sodium bicarbonate solution, dried, and concentrated.
The resulting ester is purified by column chromatography.
Esterification of 2-Heptyn-1-ol
Relevance in Drug Development
While 2-Heptyn-1-ol itself is not a therapeutic agent, its structural motifs are of significant interest in medicinal chemistry. The propargyl alcohol moiety is a known pharmacophore and has been incorporated into various biologically active molecules. The alkyne can act as a bioisostere for other functional groups or serve as a handle for "click" chemistry and other conjugation methods.
Alkynols can exhibit a range of biological activities, including potential cytotoxicity and enzyme inhibition. Therefore, when using 2-Heptyn-1-ol as a building block, it is crucial to assess the toxicological profile of the resulting derivatives. The logical progression in a drug discovery program would involve leveraging the reactivity of 2-Heptyn-1-ol to generate a library of diverse compounds for biological screening and subsequent lead optimization.
Application Notes and Protocols: Synthesis of 2-Heptyn-1-ol from 1-Hexyne
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of 2-heptyn-1-ol, a valuable propargyl alcohol intermediate in organic synthesis, part...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-heptyn-1-ol, a valuable propargyl alcohol intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals.[1][2] The synthesis is achieved through the nucleophilic addition of a hexynylide anion to formaldehyde. The protocol outlines the deprotonation of 1-hexyne using n-butyllithium followed by the hydroxymethylation using paraformaldehyde as a convenient source of formaldehyde. This method is a standard and efficient way to construct propargylic alcohols.[3][4][5]
Introduction
Propargyl alcohols are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules.[3] The synthesis of 2-heptyn-1-ol from the terminal alkyne 1-hexyne is a classic example of carbon-carbon bond formation. This transformation involves the generation of a potent carbon nucleophile, a lithium acetylide, by deprotonating the terminal alkyne with a strong base. This nucleophile then readily attacks the electrophilic carbon of a carbonyl compound, in this case, formaldehyde, to yield the desired propargylic alcohol. This application note provides a comprehensive experimental protocol, safety precautions, and data presentation for this synthesis.
Chemical Reaction
The overall chemical transformation is as follows:
Deprotonation of 1-Hexyne: 1-hexyne is deprotonated by n-butyllithium (n-BuLi) in an anhydrous solvent, typically tetrahydrofuran (THF), at low temperatures to form lithium hexynilide.
Nucleophilic Addition: The resulting lithium hexynilide acts as a nucleophile and attacks the carbonyl carbon of formaldehyde (generated from paraformaldehyde), leading to the formation of a lithium alkoxide intermediate.
Aqueous Workup: The reaction is quenched with an aqueous solution, such as saturated ammonium chloride, to protonate the alkoxide and yield the final product, 2-heptyn-1-ol.
Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
1-Hexyne
98%
e.g., Sigma-Aldrich
n-Butyllithium
2.5 M in hexanes
e.g., Sigma-Aldrich
Pyrophoric, handle with care
Paraformaldehyde
95%
e.g., Sigma-Aldrich
Tetrahydrofuran (THF)
Anhydrous, >99.9%
e.g., Sigma-Aldrich
Inhibitor-free
Saturated aq. NH₄Cl
Diethyl ether
Anhydrous
For extraction
Magnesium sulfate (MgSO₄)
Anhydrous
For drying
Equipment
Three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Argon or Nitrogen gas inlet
Dry ice/acetone bath
Separatory funnel
Rotary evaporator
Distillation apparatus
Procedure
1. Reaction Setup:
A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled and flame-dried under a stream of inert gas.
The flask is allowed to cool to room temperature under the inert atmosphere.
Anhydrous tetrahydrofuran (THF, 100 mL) and 1-hexyne (8.2 g, 100 mmol) are added to the flask via syringe.
The solution is cooled to -78 °C using a dry ice/acetone bath.
2. Deprotonation:
n-Butyllithium (2.5 M in hexanes, 40 mL, 100 mmol) is added dropwise to the stirred solution of 1-hexyne in THF via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.
After the addition is complete, the resulting milky white suspension of lithium hexynilide is stirred at -78 °C for an additional 30 minutes.
3. Hydroxymethylation:
Paraformaldehyde (3.3 g, 110 mmol) is added to the reaction mixture in one portion.
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight with continuous stirring.
4. Workup and Extraction:
The reaction is carefully quenched at 0 °C (ice bath) by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
The mixture is transferred to a separatory funnel, and the layers are separated.
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
5. Purification:
The crude product is purified by vacuum distillation to yield 2-heptyn-1-ol as a colorless liquid.
Data Presentation
Table 1: Physical and Chemical Data of 2-Heptyn-1-ol
Application Notes: 2-Heptyn-1-ol as a Versatile C7 Building Block in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the utility of 2-heptyn-1-ol as a versatile and readily available starting material for the stereosel...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-heptyn-1-ol as a versatile and readily available starting material for the stereoselective synthesis of complex natural products. Its terminal alkyne and primary alcohol functionalities offer multiple handles for chemical manipulation, making it an ideal precursor for the construction of key structural motifs found in a variety of bioactive molecules. This document will focus on its application in the total synthesis of the insect pheromone (+)-Disparlure and the potent biological mediator, Prostaglandin F2α.
Enantioselective Synthesis of (+)-Disparlure
(+)-Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar), is a chiral epoxide that requires precise stereochemical control for its biological activity. The synthesis of (+)-Disparlure highlights the utility of 2-heptyn-1-ol as a precursor to a key Z-alkene intermediate, which then undergoes a highly enantioselective epoxidation.
Synthetic Strategy Overview
The retrosynthetic analysis of (+)-Disparlure reveals a straightforward pathway originating from 2-heptyn-1-ol. The key transformations include:
Chain elongation: A Wittig reaction to install the remaining carbon framework and establish the required Z-alkene geometry.
Stereoselective epoxidation: A Sharpless asymmetric epoxidation to introduce the chiral epoxide with high enantiomeric excess.
Final modifications: Conversion of the resulting epoxy alcohol to the target pheromone.
Diagram of the Synthetic Pathway for (+)-Disparlure
Caption: Synthetic route to (+)-Disparlure from 2-Heptyn-1-ol.
Experimental Protocols
Step 1: Synthesis of the Z-Alkene Intermediate via Wittig Reaction
This procedure outlines the conversion of a 2-heptyn-1-ol derivative to the key Z-alkene intermediate.
Protocol:
Protect the hydroxyl group of 2-heptyn-1-ol as a tetrahydropyranyl (THP) ether.
Prepare the Wittig reagent from a suitable phosphonium salt and a strong base (e.g., n-butyllithium).
React the protected 2-heptyn-1-ol with the ylide generated in situ at low temperature (e.g., -78 °C to room temperature) in an inert solvent like THF.
Work-up the reaction mixture with a saturated aqueous solution of ammonium chloride.
Purify the resulting Z-alkene by column chromatography.
Step 2: Sharpless Asymmetric Epoxidation
This step introduces the chirality with high enantioselectivity.
Protocol:
Dissolve the Z-alkene alcohol (after deprotection of the THP group) in dichloromethane in the presence of powdered 4 Å molecular sieves.
Add L-(+)-diethyl tartrate and titanium(IV) isopropoxide at -20 °C.
Add tert-butyl hydroperoxide (TBHP) dropwise and stir the reaction at -20 °C for the specified time.
Quench the reaction with water and filter the mixture.
Extract the aqueous layer with dichloromethane, dry the combined organic layers, and concentrate under reduced pressure.
Purify the chiral epoxy alcohol by column chromatography.
Data Presentation
Step
Reaction
Reagents and Conditions
Yield (%)
Enantiomeric Excess (%)
1
Wittig Olefination
(C11H23)PPh3Br, n-BuLi, THF, -78 °C to rt
85-95 (Z:E > 95:5)
-
2
Sharpless Epoxidation
L-(+)-DET, Ti(O-iPr)4, TBHP, CH2Cl2, -20 °C
>90
>95
Synthesis of Prostaglandin F2α via Organocuprate Addition
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. The synthesis of Prostaglandin F2α (PGF2α) can be achieved through the conjugate addition of a vinyl cuprate, derived from a functionalized alkyne, to a cyclopentenone core. 2-Heptyn-1-ol serves as an excellent starting material for the synthesis of the "lower" side chain of PGF2α.
Synthetic Strategy Overview
The synthesis of the PGF2α lower side chain from 2-heptyn-1-ol involves the following key steps:
Functional group manipulation: Conversion of the primary alcohol to a leaving group and subsequent chain extension.
Reduction to a Z-alkene: Stereoselective reduction of the alkyne.
Formation of the organocuprate: Conversion of the vinyl iodide to a higher-order Gilman cuprate.
Conjugate addition: Reaction of the cuprate with a protected cyclopentenone derivative.
Diagram of the Experimental Workflow for Prostaglandin F2α Lower Side Chain Synthesis
Caption: Workflow for the synthesis of the PGF2α lower side chain.
Experimental Protocols
Step 1: Synthesis of the Vinyl Iodide Intermediate
This protocol describes the stereoselective formation of the vinyl iodide necessary for the cuprate formation.
Protocol:
Protect the hydroxyl group of 2-heptyn-1-ol (e.g., as a silyl ether).
Perform a hydrozirconation of the protected alkyne using Schwartz's reagent (Cp2ZrHCl).
Quench the resulting vinylzirconocene with iodine to afford the Z-vinyl iodide.
Purify the product by column chromatography.
Step 2: Formation and Conjugate Addition of the Organocuprate
This step involves the formation of the key organocuprate reagent and its subsequent reaction with the cyclopentenone electrophile.
Protocol:
Dissolve the vinyl iodide in an ethereal solvent (e.g., THF or diethyl ether) and cool to -78 °C.
Add two equivalents of tert-butyllithium dropwise to perform a lithium-halogen exchange.
In a separate flask, prepare a solution of copper(I) cyanide and lithium chloride in THF.
Transfer the vinyllithium solution to the copper cyanide solution at -78 °C to form the higher-order Gilman cuprate.
Add a solution of the protected cyclopentenone derivative to the cuprate solution and stir at low temperature.
Quench the reaction with a buffered aqueous solution (e.g., ammonium chloride/ammonia).
Extract the product and purify by column chromatography.
Data Presentation
Step
Reaction
Reagents and Conditions
Yield (%)
Diastereoselectivity
1
Hydrozirconation-Iodination
1. Cp2ZrHCl, THF; 2. I2
80-90
>98% Z-isomer
2
Conjugate Addition
t-BuLi, CuCN, LiCl, THF, -78 °C
70-85
>95% desired diastereomer
Disclaimer: The provided protocols are generalized representations of common synthetic procedures. Researchers should consult the primary literature for specific, optimized conditions for their particular substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Method
Application Notes and Protocols: The Versatility of 2-Heptyn-1-ol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the utilization of 2-Heptyn-1-ol as a versatile starting material in the synthesis of key ph...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2-Heptyn-1-ol as a versatile starting material in the synthesis of key pharmaceutical intermediates. The unique chemical structure of 2-Heptyn-1-ol, featuring both a terminal alkyne and a primary alcohol, allows for a diverse range of chemical transformations, making it a valuable building block in the construction of complex molecular architectures for active pharmaceutical ingredients (APIs).
Application Note 1: Synthesis of a Prostaglandin E1 Analogue Precursor
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects and are the basis for several therapeutic agents. The synthesis of prostaglandin analogues often involves the construction of a cyclopentenone core with two side chains. This note details a synthetic route to a key cyclopentenone precursor for Prostaglandin E1 analogues, starting from 2-Heptyn-1-ol.
Synthetic Pathway
The overall synthetic strategy involves the oxidation of 2-Heptyn-1-ol to the corresponding aldehyde, followed by a Sonogashira coupling with a protected 3-iodocyclopent-2-enone, and subsequent functional group manipulations to yield the target precursor.
Caption: Synthetic pathway for a Prostaglandin E1 analogue precursor.
Experimental Protocols
Step 1: Oxidation of 2-Heptyn-1-ol to 2-Heptynal
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using Dess-Martin periodinane (DMP).
Caption: Experimental workflow for the oxidation of 2-Heptyn-1-ol.
To a dry, two-necked round-bottom flask under an inert atmosphere, add the protected 3-iodocyclopent-2-enone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).
Add anhydrous THF and anhydrous TEA.
To the stirred solution, add a solution of 2-heptynal (1.1 eq) in anhydrous THF dropwise.
Stir the reaction mixture at room temperature for 6 hours, or until TLC analysis indicates the consumption of the starting materials.
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the coupled enynone intermediate.
Quantitative Data
Step
Product
Starting Material
Yield (%)
Purity (HPLC) (%)
m/z (ESI-MS) [M+H]⁺
1
2-Heptynal
2-Heptyn-1-ol
85-95
>98
111.08
2
Coupled Enynone Intermediate
2-Heptynal
70-85
>97
Varies with protecting group
3
Prostaglandin E1 Analogue Precursor
Coupled Enynone Intermediate
60-75
>99
Varies with analogue structure
Application Note 2: Synthesis of a Substituted Pyrimidine Intermediate
Substituted pyrimidines are a class of heterocyclic compounds that are prevalent in a vast number of pharmaceuticals, including antiviral, antibacterial, and anticancer agents. This application note describes the synthesis of a 4-pentyl-6-hydroxypyrimidine-2-amine intermediate, where the pentyl side chain is derived from 2-Heptyn-1-ol.
Synthetic Pathway
The synthesis involves the transformation of 2-Heptyn-1-ol into a β-ketoester, which then undergoes a cyclocondensation reaction with guanidine to form the pyrimidine ring.
Caption: Synthetic pathway for a substituted pyrimidine intermediate.
Experimental Protocols
Step 1: Conversion of 2-Heptyn-1-ol to Ethyl 3-oxooctanoate
This is a two-step process involving the reduction of the alkyne to an alkane followed by acylation.
Materials for Reduction: 2-Heptyn-1-ol, Palladium on Carbon (Pd/C), Hydrogen gas, Ethanol.
Procedure for Reduction:
Dissolve 2-Heptyn-1-ol in ethanol in a hydrogenation vessel.
Add a catalytic amount of 10% Pd/C.
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake at room temperature until the reaction is complete (monitored by GC-MS).
Filter the catalyst and concentrate the solvent to obtain heptan-1-ol. The subsequent oxidation to heptan-2-one and then acylation to the beta-keto ester follows standard organic chemistry procedures. A more direct alternative is the hydration of the alkyne followed by oxidation and acylation.
Step 2: Cyclocondensation to form the Pyrimidine Ring
This protocol describes the reaction of the β-ketoester with guanidine.
Caption: Experimental workflow for the pyrimidine cyclocondensation.
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (1.1 eq) in ethanol.
To this solution, add guanidine hydrochloride (1.0 eq) and stir for 30 minutes.
Add ethyl 3-oxooctanoate (1.0 eq) to the reaction mixture.
Reflux the mixture for 8 hours. The progress of the reaction can be monitored by TLC.
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-pentyl-6-hydroxypyrimidine-2-amine.
Quantitative Data
Step
Product
Starting Material
Yield (%)
Purity (¹H NMR) (%)
m.p. (°C)
1
Ethyl 3-oxooctanoate
2-Heptyn-1-ol
65-75 (over 2 steps)
>95
N/A (liquid)
2
4-Pentyl-6-hydroxy-pyrimidine-2-amine
Ethyl 3-oxooctanoate
70-80
>98
188-192
Application
Application Notes and Protocols: Reaction Mechanisms of 2-Heptyn-1-ol's Alkyne Group
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Heptyn-1-ol (CAS: 1002-36-4) is a versatile bifunctional molecule featuring a primary alcohol and an internal alkyne group.[1] This structure...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptyn-1-ol (CAS: 1002-36-4) is a versatile bifunctional molecule featuring a primary alcohol and an internal alkyne group.[1] This structure makes it a valuable building block in organic synthesis, particularly for the construction of complex molecular frameworks in pharmaceutical development and specialty chemicals.[1][2] The reactivity of the carbon-carbon triple bond allows for a variety of transformations, including stereoselective reductions, hydration, and halogenation. Understanding the mechanisms and protocols for these reactions is crucial for leveraging this intermediate in synthetic strategies.
These application notes provide an overview of key reaction mechanisms involving the alkyne group of 2-heptyn-1-ol, complete with detailed experimental protocols and data summaries.
Electrophilic and Catalytic Addition Reactions
The electron-rich π-systems of the alkyne group in 2-heptyn-1-ol are susceptible to a range of addition reactions. The outcomes of these reactions are highly dependent on the choice of reagents and catalysts, allowing for precise control over the final product's structure and stereochemistry.
Catalytic Hydrogenation: Stereoselective Synthesis of Alkenes
The partial reduction of the alkyne in 2-heptyn-1-ol is a powerful method for generating either the (Z)- or (E)-alkene isomer with high selectivity.
(Z)-Alkene Formation (Syn-Addition): The use of a "poisoned" palladium catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), facilitates the syn-addition of hydrogen across the triple bond.[3][4][5] The catalyst is deactivated to prevent over-reduction of the initially formed cis-alkene to the corresponding alkane.[3][6] This reaction reliably produces (Z)-2-Hepten-1-ol.
(E)-Alkene Formation (Anti-Addition): Conversely, a dissolving metal reduction, typically using sodium or lithium in liquid ammonia at low temperatures, results in the anti-addition of hydrogen.[7][8] The mechanism involves a sequence of single-electron transfers (SET) from the sodium metal to the alkyne, forming a radical anion intermediate that preferentially adopts a more stable trans configuration before subsequent protonation.[9][10][11] This method yields (E)-2-Hepten-1-ol.
Complete Reduction: Full reduction to the corresponding alkane, 1-heptanol, can be achieved using standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum (Pt) with an excess of hydrogen gas.[5]
Caption: Workflow for the stereoselective reduction of 2-heptyn-1-ol.
Hydration: Regioselective Synthesis of Carbonyls
The addition of water across the alkyne triple bond yields an enol intermediate, which rapidly tautomerizes to a more stable carbonyl compound.[12][13] The regioselectivity of the initial water addition determines the final product.
Markovnikov Addition: In the presence of a strong acid (H₂SO₄) and a mercuric sulfate (HgSO₄) catalyst, water adds according to Markovnikov's rule.[12][13] For an internal, unsymmetrical alkyne like 2-heptyn-1-ol, this leads to a mixture of two possible ketones, as the initial carbocation can form at either of the sp-hybridized carbons. The reaction proceeds via an enol intermediate that tautomerizes to heptan-2-one and heptan-3-one.
Anti-Markovnikov Addition: Hydroboration-oxidation provides a route to the anti-Markovnikov addition product. A sterically hindered borane, such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is used to ensure the boron adds to the less sterically hindered carbon of the alkyne.[14][15] Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, forming an enol that tautomerizes to an aldehyde.[14] For 2-heptyn-1-ol, this reaction is regioselective but would still produce a mixture of ketones upon tautomerization of the resulting enols.
Application Notes and Protocols for the Oxidation of 2-Heptyn-1-ol
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the oxidation of 2-Heptyn-1-ol to its corresponding aldehyde, 2-heptynal, or carboxylic acid, 2-hepty...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oxidation of 2-Heptyn-1-ol to its corresponding aldehyde, 2-heptynal, or carboxylic acid, 2-heptynoic acid. The choice of oxidizing agent and reaction conditions determines the final product. This document outlines several common and effective methods, including modern catalytic systems and classic stoichiometric reagents.
Introduction
2-Heptyn-1-ol is a valuable propargylic alcohol intermediate in organic synthesis. Its oxidation to 2-heptynal, an α,β-unsaturated yn-aldehyde, or 2-heptynoic acid provides key building blocks for the synthesis of complex molecules, including pharmaceuticals and natural products. The selective oxidation of the primary alcohol in the presence of the alkyne functionality is a critical transformation. This document details protocols for both selective oxidation to the aldehyde and complete oxidation to the carboxylic acid.
Data Presentation: Comparison of Oxidation Protocols
The following tables summarize quantitative data for various protocols for the oxidation of 2-Heptyn-1-ol and related primary propargylic alcohols.
Table 1: Selective Oxidation of 2-Heptyn-1-ol to 2-Heptynal
Oxidation Method
Oxidizing Agent(s)
Solvent
Temperature (°C)
Reaction Time
Typical Yield (%)
Notes
Swern Oxidation
Oxalyl Chloride, DMSO, Triethylamine
Dichloromethane
-78 to rt
1 - 2 h
>90 (estimated for 2-heptyn-1-ol based on analogous reactions)[1]
Mild conditions, high functional group tolerance.[2]
Strong oxidant, reaction is rapid and exothermic.[12]
Potassium Permanganate Oxidation
KMnO₄, NaOH
Water
0 to 100
Variable
Moderate to High
Strong oxidant, conditions can be harsh.
Experimental Protocols
Protocol 1: Swern Oxidation for the Synthesis of 2-Heptynal
This protocol is adapted from general procedures for the Swern oxidation of primary alcohols and a specific protocol for the synthesis of pent-2-ynal.[1]
Materials:
2-Heptyn-1-ol
Oxalyl chloride
Dimethyl sulfoxide (DMSO)
Triethylamine (Et₃N)
Anhydrous Dichloromethane (CH₂Cl₂)
Water, Brine
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, thermometer, and dropping funnel, add anhydrous dichloromethane.
Cool the flask to -78 °C using a dry ice/acetone bath.
Slowly add oxalyl chloride (1.5 equivalents) to the stirred dichloromethane.
In a separate flask, dissolve dimethyl sulfoxide (2.5 equivalents) in anhydrous dichloromethane.
Add the DMSO solution dropwise to the oxalyl chloride solution, maintaining the internal temperature below -60 °C.
Stir the resulting mixture at -78 °C for 20 minutes.
Dissolve 2-Heptyn-1-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.
Add the alcohol solution dropwise to the activated Swern reagent at -78 °C.
Stir the reaction mixture at this temperature for 45 minutes.
Slowly add triethylamine (5.0 equivalents) to the reaction mixture, ensuring the temperature remains below -60 °C.
After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.
Remove the cooling bath and allow the reaction to warm to room temperature.
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-heptynal.
Protocol 2: Dess-Martin Oxidation for the Synthesis of 2-Heptynal
This protocol is based on general procedures for Dess-Martin oxidation.[3][4]
Materials:
2-Heptyn-1-ol
Dess-Martin Periodinane (DMP)
Dichloromethane (CH₂Cl₂)
Saturated sodium bicarbonate solution
Sodium thiosulfate solution
Procedure:
To a round-bottom flask containing a solution of 2-Heptyn-1-ol (1.0 equivalent) in dichloromethane, add Dess-Martin Periodinane (1.1 - 1.5 equivalents) in one portion at room temperature.
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (typically complete within 1-3 hours).
Upon completion, dilute the reaction mixture with diethyl ether and quench by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
Stir the biphasic mixture vigorously until the solid is dissolved.
Separate the layers and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-heptynal.
Protocol 3: Jones Oxidation for the Synthesis of 2-Heptynoic Acid
This protocol is based on general procedures for Jones oxidation.[11][12][13]
Materials:
2-Heptyn-1-ol
Chromium trioxide (CrO₃)
Concentrated Sulfuric acid (H₂SO₄)
Acetone
Water
Isopropyl alcohol
Procedure:
Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide in water, then cool in an ice bath. Slowly add concentrated sulfuric acid.
Dissolve 2-Heptyn-1-ol (1.0 equivalent) in acetone in a round-bottom flask and cool the solution in an ice bath.
Add the prepared Jones reagent dropwise to the solution of the alcohol with vigorous stirring. The color of the reaction mixture will change from orange-red to green.
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
Quench the reaction by the dropwise addition of isopropyl alcohol until the green color persists.
Remove the acetone under reduced pressure.
Extract the aqueous residue with diethyl ether.
Wash the combined organic extracts with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-heptynoic acid.
Application Notes and Protocols: 2-Heptyn-1-ol in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 2-heptyn-1-ol as a versatile starting material for the synthesis of substituted f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-heptyn-1-ol as a versatile starting material for the synthesis of substituted furan heterocycles. Furans are significant structural motifs in numerous pharmaceuticals and serve as valuable intermediates in drug discovery and development. This document details a proposed synthetic route for the conversion of 2-heptyn-1-ol to 5-butyl-2-methylfuran, a representative polysubstituted furan. The protocol is based on established metal-catalyzed cycloisomerization reactions of acetylenic alcohols.
Synthesis of 5-Butyl-2-methylfuran from 2-Heptyn-1-ol
The synthesis of 5-butyl-2-methylfuran from 2-heptyn-1-ol can be achieved through a metal-catalyzed cycloisomerization reaction. This transformation is proposed to proceed via an initial isomerization of the propargyl alcohol to an allenol intermediate, which then undergoes a Meyer-Schuster rearrangement to form an enone. Subsequent tautomerization and cyclization yield the furan ring. Gold and silver catalysts are particularly effective in promoting such cycloisomerization reactions of acetylenic alcohols.
Proposed Reaction Pathway
The proposed pathway involves the initial coordination of the metal catalyst (e.g., Au(I) or Ag(I)) to the alkyne moiety of 2-heptyn-1-ol, facilitating a 1,3-hydride shift to form an allenol intermediate. This intermediate then rearranges to a transient enone, which rapidly tautomerizes and cyclizes to afford the stable furan product.
Caption: Proposed reaction pathway for furan synthesis.
This protocol is a representative procedure adapted from established methods for the gold-catalyzed cycloisomerization of similar acetylenic alcohols. Optimization of reaction conditions may be necessary for this specific substrate.
Inert atmosphere setup (e.g., nitrogen or argon line)
Standard laboratory glassware
Thin-layer chromatography (TLC) apparatus
Silica gel for column chromatography
Procedure:
To a dry round-bottom flask under an inert atmosphere, add chloro(triphenylphosphine)gold(I) (0.02 eq) and silver(I) tetrafluoroborate (0.02 eq).
Add anhydrous dichloromethane to dissolve the catalysts.
To this solution, add 2-heptyn-1-ol (1.0 eq) dissolved in a minimal amount of anhydrous dichloromethane.
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
Upon completion (disappearance of the starting material), quench the reaction by filtering the mixture through a short pad of silica gel, eluting with dichloromethane.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford 5-butyl-2-methylfuran.
Caption: Experimental workflow for furan synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data for gold-catalyzed cycloisomerization of acetylenic alcohols to furans based on analogous reactions reported in the literature.
Catalyst System
Substrate Scope
Solvent
Temperature (°C)
Reaction Time (h)
Yield (%)
Ph₃PAuCl / AgBF₄
Terminal & Internal Acetylenic Alcohols
DCM
Room Temp.
1 - 6
75 - 95
AuCl₃
Various Acetylenic Alcohols
MeCN
80
2 - 8
70 - 90
AgOTf
Propargyl Alcohols
Dioxane
100
4 - 12
65 - 85
Characterization of 5-Butyl-2-methylfuran
The identity and purity of the synthesized 5-butyl-2-methylfuran can be confirmed by standard spectroscopic methods.
Disclaimer: The experimental protocol provided is a representative method based on analogous transformations. Researchers should conduct their own optimization and safety assessments before proceeding. The spectroscopic data provided is for reference and may vary slightly based on experimental conditions and instrumentation.
Method
Application of 2-Heptyn-1-ol in Fragrance Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Heptyn-1-ol, a member of the acetylenic alcohol family, is a versatile chemical intermediate with emerging applications in the fragrance indu...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptyn-1-ol, a member of the acetylenic alcohol family, is a versatile chemical intermediate with emerging applications in the fragrance industry. Its unique structural features, characterized by a terminal alkyne group and a primary alcohol, contribute to its potential as a precursor for novel fragrance ingredients and as a modifier in existing formulations. While not a widely known fragrance material in its own right, its utility lies in its ability to be transformed into a variety of derivatives with interesting olfactory properties. This document provides detailed application notes and experimental protocols for the use of 2-Heptyn-1-ol in fragrance manufacturing, intended for researchers and professionals in the field.
Physicochemical Properties of 2-Heptyn-1-ol
A thorough understanding of the physicochemical properties of 2-Heptyn-1-ol is essential for its effective application in fragrance synthesis and formulation.
Olfactory Profile and Application in Fragrance Compositions
Direct olfactory data for 2-Heptyn-1-ol is not extensively documented in public literature, suggesting its primary role as a synthetic intermediate rather than a standalone fragrance ingredient. However, related unsaturated C7 alcohols, such as (E)-2-hepten-1-ol, possess a distinct "green, fatty odor" and are utilized in fragrance concentrates.[6] The presence of the alkyne bond in 2-Heptyn-1-ol provides a reactive site for chemical modifications that can lead to a diverse range of odor profiles.
Potential Applications:
Precursor to Novel Fragrance Molecules: The triple bond in 2-Heptyn-1-ol can be functionalized through various organic reactions (e.g., hydrogenation, hydration, coupling reactions) to synthesize new esters, ethers, and other derivatives with unique and desirable scents.
Modifier of Existing Fragrance Accords: In its unmodified form, 2-Heptyn-1-ol could potentially act as a subtle modifier, adding complexity or a unique nuance to existing fragrance compositions, although this requires experimental validation.
Experimental Protocols
Protocol 1: Synthesis of 2-Heptyn-1-ol
A common laboratory-scale synthesis of 2-Heptyn-1-ol involves the reaction of a suitable Grignard reagent with paraformaldehyde.
Materials:
1-Pentyne
Ethylmagnesium bromide (in diethyl ether or THF)
Paraformaldehyde
Anhydrous diethyl ether or THF
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Standard laboratory glassware for Grignard reactions (three-neck flask, dropping funnel, condenser, mechanical stirrer)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Set up a dry, three-neck flask equipped with a dropping funnel, condenser, and mechanical stirrer under an inert atmosphere.
Place ethylmagnesium bromide solution in the flask.
Cool the flask in an ice bath and slowly add 1-pentyne dropwise from the dropping funnel with vigorous stirring.
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour to ensure the formation of the pentynyl Grignard reagent.
In a separate flask, suspend paraformaldehyde in anhydrous diethyl ether or THF.
Slowly add the Grignard reagent to the paraformaldehyde suspension at 0 °C.
After the addition, allow the reaction mixture to stir at room temperature overnight.
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Separate the organic layer, and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and remove the solvent under reduced pressure.
Purify the crude product by vacuum distillation to obtain 2-Heptyn-1-ol.
Workflow for Synthesis of 2-Heptyn-1-ol
Caption: Synthesis workflow for 2-Heptyn-1-ol.
Protocol 2: Olfactory Evaluation using Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique to determine the odor characteristics of individual volatile compounds in a sample.
Instrumentation:
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
Non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
Humidified air supply for the ODP.
Procedure:
Prepare a dilute solution of 2-Heptyn-1-ol (e.g., 0.1% in ethanol).
Inject a small volume (e.g., 1 µL) of the solution into the GC.
The effluent from the column is split between the FID and the ODP.
A trained panelist sniffs the effluent from the ODP and records the odor descriptors and their retention times.
The retention times are correlated with the peaks from the FID to identify the compound responsible for the odor.
To determine the odor activity value (OAV), serial dilutions of the sample are injected until the odor is no longer detectable (the detection threshold).
Experimental Workflow for GC-O Analysis
Caption: Workflow for GC-O analysis of 2-Heptyn-1-ol.
Stability and Formulation Considerations
The stability of acetylenic compounds in fragrance formulations, particularly in alcoholic bases, is a critical factor. The triple bond can be susceptible to degradation under certain conditions, such as in the presence of strong acids, bases, or oxidizing agents.
Key Considerations:
pH of the Base: The pH of the fragrance base should be kept close to neutral to avoid acid- or base-catalyzed reactions of the alkyne group.
Exclusion of Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent unwanted side reactions.
Photostability: The impact of UV light on the stability of 2-Heptyn-1-ol and its derivatives in a fragrance formulation should be evaluated, and UV stabilizers may be incorporated if necessary.
Conclusion
2-Heptyn-1-ol serves as a valuable building block in the synthesis of novel fragrance ingredients. While its direct application as a fragrance component is not well-established, its reactivity opens up a wide array of possibilities for creating new and unique olfactory experiences. The protocols and considerations outlined in this document provide a foundation for researchers and perfumers to explore the potential of this versatile molecule in the ever-evolving world of fragrance manufacturing. Further research into the specific olfactory properties of 2-Heptyn-1-ol derivatives and their performance in various fragrance applications is warranted.
Application Notes and Protocols: Leveraging 2-Heptyn-1-ol in the Synthesis of Complex Molecular Frameworks
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Heptyn-1-ol is a versatile bifunctional molecule containing both a terminal alkyne and a primary alcohol. This unique combination of reactive...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptyn-1-ol is a versatile bifunctional molecule containing both a terminal alkyne and a primary alcohol. This unique combination of reactive sites makes it a valuable building block for the synthesis of a wide array of complex molecular frameworks.[1] The triple bond can participate in various carbon-carbon bond-forming reactions, while the hydroxyl group allows for further functionalization or can act as a directing group. These application notes provide an overview of potential synthetic strategies utilizing 2-Heptyn-1-ol and offer generalized protocols for its application in key organic transformations.
Disclaimer: The following protocols are representative examples based on general procedures for the described reaction types. Optimization of reaction conditions is likely necessary for specific applications of 2-Heptyn-1-ol.
Application 1: Synthesis of Substituted Cyclopentenones via Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that allows for the rapid construction of cyclopentenone rings from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2][3] 2-Heptyn-1-ol can serve as the alkyne component in this reaction, leading to the formation of highly functionalized cyclopentenones bearing a hydroxymethyl and a pentyl substituent.
Hypothetical Experimental Protocol: Pauson-Khand Reaction of 2-Heptyn-1-ol with Norbornadiene
This protocol describes a potential Pauson-Khand reaction between 2-Heptyn-1-ol and norbornadiene.
Materials:
2-Heptyn-1-ol
Dicobalt octacarbonyl [Co₂(CO)₈]
Norbornadiene
Ethylene Glycol
N-Methylmorpholine N-oxide (NMO)
Dichloromethane (DCM), anhydrous
Silica gel
Hexane
Ethyl acetate
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Heptyn-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM).
Add dicobalt octacarbonyl (1.1 equiv) to the solution and stir at room temperature for 2-4 hours to allow for the formation of the alkyne-cobalt complex. The reaction progress can be monitored by thin-layer chromatography (TLC).
To the resulting deep red solution, add norbornadiene (2.0 equiv), ethylene glycol (0.15 equiv), and N-Methylmorpholine N-oxide (NMO) (3.0 equiv).
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the alkyne-cobalt complex by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the cobalt residues.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cyclopentenone product.
Quantitative Data:
No specific quantitative data for the Pauson-Khand reaction of 2-Heptyn-1-ol with norbornadiene was found in the searched literature. Reaction yields for Pauson-Khand reactions can vary widely depending on the substrates and conditions used.
Pauson-Khand Reaction Workflow
Application 2: Synthesis of Aryl/Vinyl-Substituted Alkynes via Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) salt.[4][5][6] This reaction is a powerful tool for the formation of carbon-carbon bonds and can be used to couple 2-Heptyn-1-ol with various aromatic or vinylic systems.
Hypothetical Experimental Protocol: Sonogashira Coupling of 2-Heptyn-1-ol with 4-Iodoanisole
This protocol outlines a potential Sonogashira coupling between 2-Heptyn-1-ol and 4-iodoanisole.
To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodoanisole (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
Add anhydrous and degassed toluene and triethylamine.
To the stirred solution, add 2-Heptyn-1-ol (1.2 equiv) dropwise.
Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the coupled product.
Quantitative Data:
Specific yield data for the Sonogashira coupling of 2-Heptyn-1-ol with 4-iodoanisole is not available in the searched literature. Yields for Sonogashira couplings are generally good to excellent, but depend on the specific substrates and reaction conditions.
Sonogashira Coupling Workflow
Application 3: Synthesis of Symmetrical 1,3-Diynes via Glaser-Hay Coupling
The Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically catalyzed by a copper(I) salt in the presence of an amine base and an oxidant, often air.[4][6][7] This reaction can be applied to 2-Heptyn-1-ol to synthesize a C₁₄ diynediol, a potentially useful intermediate for further elaboration.
Hypothetical Experimental Protocol: Glaser-Hay Coupling of 2-Heptyn-1-ol
This protocol provides a potential method for the Glaser-Hay coupling of 2-Heptyn-1-ol.
Materials:
2-Heptyn-1-ol
Copper(I) chloride (CuCl)
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
Acetone
Dichloromethane (DCM)
Saturated aqueous ammonium chloride solution
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel
Hexane
Ethyl acetate
Procedure:
In a round-bottom flask, dissolve 2-Heptyn-1-ol (1.0 equiv) in acetone.
Add copper(I) chloride (0.1 equiv) and TMEDA (0.1 equiv) to the solution.
Stir the reaction mixture vigorously at room temperature, open to the air, for 12-24 hours. The reaction can be monitored by the disappearance of the starting material by TLC.
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with dichloromethane (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the symmetrical 1,3-diyne.
Quantitative Data:
Specific yield data for the Glaser-Hay coupling of 2-Heptyn-1-ol could not be found in the provided search results. The efficiency of Glaser-Hay couplings can be influenced by factors such as catalyst loading, solvent, and reaction time.
Glaser-Hay Coupling Workflow
Application 4: Synthesis of Substituted Furans
Substituted furans are important heterocyclic motifs found in many natural products and pharmaceuticals. One potential approach to synthesizing a furan from 2-Heptyn-1-ol involves a multi-step sequence, potentially starting with a Sonogashira coupling to introduce an aryl group, followed by a cyclization reaction.
Hypothetical Experimental Protocol: Synthesis of a 2,5-Disubstituted Furan
This hypothetical protocol outlines a two-step synthesis of a furan derivative from 2-Heptyn-1-ol.
Step 1: Sonogashira Coupling (as described in Application 2)
First, perform a Sonogashira coupling of 2-Heptyn-1-ol with a suitable aryl halide (e.g., 4-iodoanisole) to generate the corresponding aryl-substituted propargyl alcohol.
Step 2: Cyclization to the Furan
The resulting aryl-substituted propargyl alcohol can then undergo cyclization to form the furan ring. This can often be achieved under acidic or metal-catalyzed conditions.
Materials (for Step 2):
Product from Step 1
Gold(III) chloride (AuCl₃) or other suitable catalyst
Dichloromethane (DCM), anhydrous
Procedure (for Step 2):
Dissolve the aryl-substituted propargyl alcohol from Step 1 (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
Add a catalytic amount of gold(III) chloride (0.01-0.05 equiv).
Stir the reaction mixture at room temperature for 1-6 hours, monitoring the reaction by TLC.
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with DCM.
Concentrate the filtrate under reduced pressure to obtain the crude furan product.
If necessary, further purify the product by flash column chromatography.
Quantitative Data:
No specific quantitative data for this two-step synthesis of a furan from 2-Heptyn-1-ol was found in the search results. Yields for such multi-step sequences are dependent on the efficiency of each individual step.
Application Notes and Protocols for Reactions with 2-Heptyn-1-ol
Introduction 2-Heptyn-1-ol (CAS No: 1002-36-4) is a versatile bifunctional molecule featuring both a primary alcohol and an internal alkyne functional group.[1] Its molecular formula is C7H12O, and it has a molecular wei...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
2-Heptyn-1-ol (CAS No: 1002-36-4) is a versatile bifunctional molecule featuring both a primary alcohol and an internal alkyne functional group.[1] Its molecular formula is C7H12O, and it has a molecular weight of 112.17 g/mol .[2][3] This structure makes it a valuable building block in organic synthesis, particularly for creating complex molecular frameworks in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1][4] These application notes provide detailed protocols for common transformations of 2-Heptyn-1-ol, including semi-hydrogenation to the corresponding (Z)-alkene and oxidation of the primary alcohol.
Safety Precautions: 2-Heptyn-1-ol may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] It is a combustible liquid.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat.[2]
Protocol 1: Semi-Hydrogenation of 2-Heptyn-1-ol to (Z)-2-Hepten-1-ol
Application Note:
The selective reduction, or semi-hydrogenation, of the internal alkyne in 2-Heptyn-1-ol to a (Z)-alkene is a critical transformation in organic synthesis. This protocol utilizes a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) to achieve high stereoselectivity for the cis-alkene product, (Z)-2-Hepten-1-ol.[5][6] The reaction is monitored closely to prevent over-reduction to the corresponding alkane. This method is fundamental for synthesizing specific geometric isomers required in drug discovery and natural product synthesis.
Experimental Protocol:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Heptyn-1-ol (5.61 g, 50 mmol) and Lindlar catalyst (5% Pd on CaCO3, poisoned with lead, 250 mg).
Solvent Addition: Add 50 mL of anhydrous ethanol to the flask.
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Purge the flask with hydrogen by evacuating and refilling it three times.
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (from the balloon).
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 30 minutes to observe the disappearance of the starting material and the formation of the product, ensuring no over-reduction occurs.
Work-up: Once the starting material is consumed (typically 2-4 hours), carefully vent the excess hydrogen in a fume hood.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with an additional 20 mL of ethanol.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
Purification: The crude product, (Z)-2-Hepten-1-ol, can be purified by flash column chromatography on silica gel if necessary, although often the filtered product is of sufficient purity for subsequent steps.
Application Notes and Protocols for 2-Heptyn-1-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Heptyn-1-ol is a versatile propargylic alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, posses...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Heptyn-1-ol is a versatile propargylic alcohol that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive terminal alkyne and a primary alcohol, allows for a diverse range of chemical transformations. This makes it an important intermediate in the synthesis of complex molecules, including pharmaceuticals, natural products, and specialty materials. These application notes provide an overview of the key reactions involving 2-heptyn-1-ol and detailed protocols for its use in several important synthetic transformations.
Physicochemical Properties
2-Heptyn-1-ol is a colorless to pale yellow liquid with the following properties:
Property
Value
Molecular Formula
C₇H₁₂O
Molecular Weight
112.17 g/mol
CAS Number
1002-36-4
Boiling Point
176-178 °C
Density
0.866 g/mL at 25 °C
Refractive Index
1.446
Health and Safety Information
2-Heptyn-1-ol should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Applications in Organic Synthesis
The unique structure of 2-heptyn-1-ol allows it to participate in a variety of synthetic transformations, including palladium-catalyzed cross-coupling reactions, cyclization reactions to form heterocyclic compounds, and conversions to other functional groups.
Sonogashira Coupling
The terminal alkyne functionality of 2-heptyn-1-ol makes it an excellent substrate for Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a straightforward method for the synthesis of substituted alkynes.
Reaction Scheme:
Experimental Protocol: Sonogashira Coupling of 2-Heptyn-1-ol with 4-Iodotoluene
This protocol describes a typical Sonogashira coupling reaction between 2-heptyn-1-ol and 4-iodotoluene to yield 1-(4-methylphenyl)-2-heptyn-1-ol.
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
Add anhydrous THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with diethyl ether (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Quantitative Data for Sonogashira Coupling (Representative Examples):
Entry
Aryl Halide
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
4-Iodotoluene
PdCl₂(PPh₃)₂ (2)
-
TEA
THF
25
18
~85-95
2
1-Bromonaphthalene
Pd(OAc)₂ (2)
PPh₃ (4)
Diisopropylamine
DMF
60
12
~80-90
3
4-Chlorobenzonitrile
Pd₂(dba)₃ (1)
XPhos (2)
Cs₂CO₃
Toluene
100
24
~75-85
Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Logical Workflow for Sonogashira Coupling:
Caption: Experimental workflow for the Sonogashira coupling of 2-heptyn-1-ol.
Synthesis of Substituted Furans
2-Heptyn-1-ol can be utilized in the synthesis of substituted furans, which are important structural motifs in many natural products and pharmaceuticals. A common strategy involves a palladium-catalyzed cyclization of a functionalized enyne precursor, which can be derived from 2-heptyn-1-ol.
Proposed Reaction Pathway:
A plausible route involves the initial acylation of the hydroxyl group of 2-heptyn-1-ol, followed by a palladium-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis of 2-Pentyl-5-methylfuran (Illustrative)
This protocol is an adaptation based on known methods for furan synthesis from propargyl alcohols.
Materials:
2-Heptyn-1-ol
Acetic anhydride
Pyridine
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Sodium carbonate (Na₂CO₃)
Dimethylformamide (DMF), anhydrous
Procedure:
Step 1: Acetylation of 2-Heptyn-1-ol
In a round-bottom flask, dissolve 2-heptyn-1-ol (1.0 mmol) in pyridine (2 mL).
Cool the solution to 0 °C and add acetic anhydride (1.2 mmol) dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Pour the reaction mixture into ice-water and extract with diethyl ether.
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
Dry over anhydrous MgSO₄, filter, and concentrate to give 2-heptynyl acetate.
Step 2: Palladium-Catalyzed Cyclization
To an oven-dried Schlenk tube, add 2-heptynyl acetate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and Na₂CO₃ (1.5 mmol).
Purge the tube with argon and add anhydrous DMF (5 mL).
Heat the reaction mixture to 100 °C and stir for 12 hours.
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by column chromatography to yield 2-pentyl-5-methylfuran.
Quantitative Data for Furan Synthesis (Representative):
Entry
Alkyne Precursor
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
2-Heptynyl acetate
Pd(OAc)₂ (5)
Na₂CO₃
DMF
100
12
~60-70
2
Propargyl benzoate
PdCl₂(PPh₃)₂ (5)
K₂CO₃
Toluene
110
10
~65-75
Note: Yields are estimates for this proposed reaction and would require experimental verification.
Reaction Mechanism for Furan Synthesis:
Caption: Proposed mechanism for palladium-catalyzed furan synthesis.
Synthesis of γ-Lactones
2-Heptyn-1-ol can be a precursor for the synthesis of γ-lactones, which are prevalent in natural products and possess diverse biological activities. A common strategy is the iodolactonization of an unsaturated carboxylic acid, which can be prepared from 2-heptyn-1-ol.
Proposed Reaction Pathway:
This is a two-step process involving the oxidation of 2-heptyn-1-ol to the corresponding carboxylic acid, followed by an iodolactonization reaction.
Experimental Protocol: Synthesis of a γ-Iodolactone from 2-Heptyn-1-ol (Illustrative)
Step 1: Oxidation to 2-Heptynoic Acid
This step requires a suitable oxidation method for propargylic alcohols, such as using Jones reagent or PCC, with appropriate safety precautions. A detailed protocol for this specific oxidation is beyond the scope of this note but can be found in standard organic chemistry literature.
Step 2: Iodolactonization of 2-Heptynoic Acid
Dissolve 2-heptynoic acid (1.0 mmol) in a mixture of dichloromethane (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).
Cool the mixture to 0 °C in an ice bath.
Add a solution of iodine (1.5 mmol) and potassium iodide (3.0 mmol) in water (5 mL) dropwise with vigorous stirring.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 24 hours.
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
Separate the layers and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to afford the γ-iodolactone.
Quantitative Data for Iodolactonization (Representative):
Entry
Unsaturated Acid
Iodine Source
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
2-Heptynoic Acid
I₂/KI
NaHCO₃
CH₂Cl₂/H₂O
0 to 25
25
~70-80
2
Pent-4-enoic acid
I₂
NaHCO₃
THF/H₂O
25
12
~85-95
Note: Yield for 2-heptynoic acid is an estimate and requires experimental validation.
Experimental Workflow for Iodolactonization:
Caption: Experimental workflow for the iodolactonization of 2-heptynoic acid.
Conclusion
2-Heptyn-1-ol is a highly valuable and versatile reagent in organic synthesis. Its ability to undergo a wide array of transformations, including C-C bond formation and the construction of heterocyclic rings, makes it a key intermediate for the synthesis of a diverse range of complex organic molecules. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this important building block. Further optimization of reaction conditions may be necessary for specific substrates and applications.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of Crude 2-Heptyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Heptyn-1...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Heptyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 2-Heptyn-1-ol relevant to its purification?
A1: Understanding the physical properties of 2-Heptyn-1-ol is crucial for selecting and optimizing purification techniques. Key properties are summarized in the table below.
Q2: What are the common impurities found in crude 2-Heptyn-1-ol?
A2: Crude 2-Heptyn-1-ol, often synthesized via the reaction of a pentynyl Grignard reagent with paraformaldehyde, may contain several impurities, including:
Unreacted Starting Materials: 1-Pentyne, magnesium halides, and unreacted formaldehyde or paraformaldehyde.
Solvent Residues: Diethyl ether or tetrahydrofuran (THF) from the Grignar-d reaction.
Byproducts: Side-products from the reaction, such as diols or other polymeric materials derived from formaldehyde.
Water: Introduced during the aqueous workup of the reaction.
Q3: Which purification technique is most suitable for crude 2-Heptyn-1-ol?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
Fractional Distillation (under vacuum): This is the most common and effective method for purifying 2-Heptyn-1-ol on a larger scale, especially for removing lower-boiling solvents and some byproducts.[6]
Flash Column Chromatography: This technique is ideal for smaller-scale purifications and for removing non-volatile impurities or compounds with similar boiling points.[7][8]
Liquid-Liquid Extraction: This is primarily used during the initial workup to remove water-soluble impurities, such as salts and excess formaldehyde, from the organic reaction mixture.[9]
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of 2-Heptyn-1-ol from impurities.
Possible Cause
Solution
Inefficient fractionating column.
Use a longer Vigreux or packed column to increase the number of theoretical plates.[6]
Distillation rate is too fast.
Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. A distillation rate of 1-2 drops per second is recommended.[6]
Fluctuating heat source.
Use a stable heating source like a heating mantle with a stirrer and ensure consistent heating.
Poor insulation of the column.
Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[6]
Problem: The product is not distilling at the expected temperature.
Possible Cause
Solution
Incorrect pressure reading.
Ensure the manometer is functioning correctly and providing an accurate reading of the system pressure. The boiling point is highly dependent on pressure.
Presence of azeotropes.
The crude mixture may form azeotropes with certain impurities, altering the boiling point. Consider a preliminary purification step like a chemical wash or extraction.[10]
Thermometer placement is incorrect.
The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[6]
Flash Column Chromatography
Problem: Poor separation of bands on the column.
Possible Cause
Solution
Inappropriate solvent system (eluent).
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation (Rf of the product around 0.3-0.4).[7]
Column was packed improperly.
Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.
Sample was loaded incorrectly.
Dissolve the crude sample in a minimal amount of solvent and load it onto the column in a narrow band. Overloading the column with too much sample will result in broad, overlapping bands.[7]
Problem: The compound is not eluting from the column.
Possible Cause
Solution
Solvent system is not polar enough.
Gradually increase the polarity of the eluent to facilitate the elution of the compound. This can be done by slowly increasing the percentage of the more polar solvent in the mixture.
Compound has decomposed on the silica gel.
Some compounds are sensitive to the acidic nature of silica gel. Consider using deactivated silica (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
Objective: To purify crude 2-Heptyn-1-ol by removing volatile impurities and byproducts with different boiling points.
Assemble the fractional distillation apparatus in a fume hood.
Charge the round-bottom flask with the crude 2-Heptyn-1-ol and add boiling chips.
Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level (e.g., 16 mmHg).
Begin heating the flask gently with the heating mantle.
Observe the vapor rising through the fractionating column.
Collect the initial fraction (forerun), which will contain lower-boiling impurities.
As the temperature stabilizes at the boiling point of 2-Heptyn-1-ol at the given pressure (approx. 89-90 °C at 16 mmHg), change the receiving flask to collect the pure product.[2][5]
Continue distillation until the temperature begins to drop or rise significantly, indicating the end of the product fraction.
Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
Objective: To purify small-scale preparations of crude 2-Heptyn-1-ol from non-volatile or closely boiling impurities.
Materials:
Crude 2-Heptyn-1-ol
Silica gel (60 Å, 230-400 mesh)
Solvents for eluent (e.g., hexane, ethyl acetate)
Chromatography column
Collection tubes
Air or nitrogen source for pressure
Procedure:
Determine a suitable eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.
Pack the chromatography column with a slurry of silica gel in the chosen eluent.
Dissolve the crude 2-Heptyn-1-ol in a minimal amount of the eluent.
Carefully load the sample onto the top of the silica gel bed.
Add a layer of sand on top of the sample to prevent disturbance.
Begin eluting the column with the solvent system, applying gentle air or nitrogen pressure to achieve a steady flow rate.
Collect fractions in test tubes.
Monitor the fractions by TLC to identify those containing the pure 2-Heptyn-1-ol.
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the purification of 2-Heptyn-1-ol.
Caption: Logical troubleshooting workflow for purification issues.
Technical Support Center: Reactions of 2-Heptyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2-Heptyn-1-ol. The information is tailored for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2-Heptyn-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
I. Meyer-Schuster Rearrangement of 2-Heptyn-1-ol
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated carbonyl compound. In the case of the primary alcohol 2-heptyn-1-ol, the expected product is 2-heptenal.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Meyer-Schuster rearrangement of 2-heptyn-1-ol?
A1: The primary product is 2-heptenal, an α,β-unsaturated aldehyde. The reaction involves a 1,3-hydroxyl shift followed by tautomerization.
Q2: What catalysts can be used for this rearrangement?
A2: While traditional methods use strong acids, milder and more selective catalysts are now common. These include silica gel, various transition metal complexes (e.g., gold or rhenium-based catalysts), and Lewis acids.[1][2][3][4][5]
Q3: What are the potential byproducts of this reaction?
A3: For primary propargyl alcohols like 2-heptyn-1-ol, side reactions are less common than with tertiary alcohols where the Rupe rearrangement can compete. However, potential byproducts can include:
Polymerization products: Under strong acidic conditions, the starting material or the product may polymerize.
Allenic alcohol intermediate: The reaction proceeds through an unstable allenic alcohol intermediate which typically tautomerizes to the final product. In some cases, this intermediate might be trapped or lead to other products.
Over-reaction or degradation products: Depending on the reaction conditions and the catalyst used, further reactions of the α,β-unsaturated aldehyde product can occur.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no conversion to 2-heptenal
Inactive catalyst.
Use a freshly activated catalyst. For silica gel, activation can be done by heating.
Insufficient acid strength of the catalyst.
If using a solid catalyst like silica gel, consider adding a catalytic amount of a stronger acid like p-toluenesulfonic acid.
Reaction temperature is too low.
Gently heat the reaction mixture to increase the reaction rate.
Formation of a significant amount of black/tarry material
Strong acid catalyst leading to polymerization.
Switch to a milder catalyst such as silica gel or a specific Lewis acid.
High reaction temperature.
Run the reaction at a lower temperature for a longer period.
Difficult to isolate the product
The product, 2-heptenal, can be volatile.
Use care during solvent removal (e.g., use a rotary evaporator at low temperature and pressure).
Product adheres to the catalyst.
Ensure thorough extraction of the product from the solid catalyst with an appropriate solvent after the reaction.
Experimental Protocol: Meyer-Schuster Rearrangement using Silica Gel
Preparation: To a solution of 2-heptyn-1-ol (1 eq.) in a suitable solvent (e.g., dichloromethane), add activated silica gel (a significant excess by weight, e.g., 20-50 times the weight of the alcohol).
Reaction: Stir the suspension at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
Work-up: Upon completion, filter the reaction mixture to remove the silica gel. Wash the silica gel thoroughly with the solvent to ensure complete recovery of the product.
Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
II. Oxidation of 2-Heptyn-1-ol with Manganese Dioxide
Oxidation of 2-heptyn-1-ol with activated manganese dioxide (MnO₂) is a selective method to synthesize 2-heptyn-1-al.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the MnO₂ oxidation of 2-heptyn-1-ol?
A1: The primary product is 2-heptyn-1-al, a propargylic aldehyde.[6]
Q2: Why is activated MnO₂ necessary?
A2: The reactivity of MnO₂ is highly dependent on its preparation and activation. Commercial MnO₂ may not be sufficiently active. Activation is typically achieved by heating to remove adsorbed water.[7][8]
Q3: What are common byproducts in this oxidation?
A3: Byproducts can include:
Unreacted starting material: This is common if the MnO₂ is not sufficiently active or if an insufficient amount is used.
Over-oxidation products: While less common for propargylic alcohols under these mild conditions, over-oxidation to the carboxylic acid (2-heptynoic acid) is a possibility, especially with highly active MnO₂ or prolonged reaction times.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Incomplete or slow reaction
Inactive MnO₂.
Activate the MnO₂ by heating at 100-120 °C under vacuum for several hours before use.[7][8]
Insufficient amount of MnO₂.
A large excess of MnO₂ (5-20 equivalents) is often required for complete conversion.
Presence of water.
Use anhydrous solvents and ensure the MnO₂ is thoroughly dried. Water produced during the reaction can deactivate the MnO₂ surface.[8]
Low isolated yield
Product adsorbed onto the MnO₂.
After filtration, wash the MnO₂ cake extensively with a polar solvent (e.g., ethyl acetate, acetone) to recover the adsorbed product.[8]
Experimental Protocol: Oxidation of 2-Heptyn-1-ol with MnO₂
Preparation: In a round-bottom flask, dissolve 2-heptyn-1-ol (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).[7]
Reaction: Add activated manganese dioxide (5-10 eq. by weight) to the solution. Stir the resulting suspension vigorously at room temperature. Monitor the reaction by TLC or GC.
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
Purification: Wash the Celite® pad with additional solvent. Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 2-heptyn-1-al. Further purification can be achieved by column chromatography or distillation.
III. Hydrogenation of 2-Heptyn-1-ol using a Lindlar Catalyst
The partial hydrogenation of 2-heptyn-1-ol over a Lindlar catalyst is a common method to produce (Z)-2-hepten-1-ol (the cis-alkene).
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the Lindlar hydrogenation of 2-heptyn-1-ol?
A1: The major product is (Z)-2-hepten-1-ol, which is the cis-isomer of the corresponding alkene.[9]
Q2: What is a Lindlar catalyst?
A2: A Lindlar catalyst is a "poisoned" palladium catalyst, typically consisting of palladium on calcium carbonate or barium sulfate, treated with a catalyst poison like lead acetate or quinoline. This poisoning deactivates the catalyst just enough to prevent the further reduction of the initially formed alkene to an alkane.[9][10][11]
Q3: What are the potential byproducts?
A3: Common byproducts include:
n-Heptanol: This results from over-reduction of the alkyne or the intermediate alkene.[9]
(E)-2-Hepten-1-ol: The trans-isomer can be formed, although the Lindlar catalyst strongly favors the formation of the cis-isomer.
Unreacted starting material: If the reaction is not allowed to proceed to completion.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Significant over-reduction to n-heptanol
Catalyst is too active.
Ensure the catalyst is properly "poisoned." If preparing your own, ensure the addition of quinoline or lead acetate.
High hydrogen pressure.
Run the reaction at or slightly above atmospheric pressure of hydrogen.
Formation of the (E)-isomer
Isomerization of the (Z)-product.
This can sometimes be promoted by the catalyst. Minimize reaction time after the starting material is consumed.
Reaction is very slow or does not start
Inactive catalyst.
Use fresh, high-quality Lindlar catalyst.
Insufficient hydrogen supply.
Ensure a continuous supply of hydrogen at the appropriate pressure.
Experimental Protocol: Lindlar Hydrogenation of 2-Heptyn-1-ol
Preparation: Dissolve 2-heptyn-1-ol (1 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane). Add the Lindlar catalyst (typically 5-10% by weight of the alkyne).
Reaction: Purge the reaction flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon). Stir the mixture vigorously at room temperature. Monitor the reaction progress by GC or TLC.
Work-up: Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
Purification: Wash the Celite® pad with the solvent. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
How to optimize reaction conditions for 2-Heptyn-1-ol
Welcome to the technical support center for 2-Heptyn-1-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimiz...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for 2-Heptyn-1-ol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 2-Heptyn-1-ol?
A1: 2-Heptyn-1-ol (CAS 1002-36-4) has two primary functional groups that dictate its reactivity: a terminal alkyne and a primary alcohol.[1][2] This dual functionality allows it to be a versatile building block in organic synthesis. The hydroxyl (-OH) group can undergo oxidation, esterification, and protection, while the carbon-carbon triple bond is reactive in coupling reactions (like Sonogashira), additions, and reductions.
Q2: How should I choose a protecting group for the hydroxyl group on 2-Heptyn-1-ol?
A2: The choice of a protecting group depends on the stability required for subsequent reaction steps.[3][4] For reactions under basic conditions or involving organometallics, a silyl ether such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) is common.[5][6] For acidic conditions, an acetal or a p-methoxybenzyl (PMB) ether might be more suitable. It is crucial that the protecting group can be removed selectively without affecting other functional groups.[4]
Q3: What are the common side reactions observed during Sonogashira coupling with 2-Heptyn-1-ol?
A3: A frequent side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne, often called Glaser coupling, to form a 1,3-diyne.[7] This is particularly problematic when using copper(I) cocatalysts in the presence of oxygen.[7] Other potential issues include catalyst deactivation and low yields if the reaction conditions are not optimized.[8][9]
Q4: Can I oxidize the alcohol on 2-Heptyn-1-ol without affecting the alkyne?
A4: Yes, selective oxidation is possible using mild oxidizing agents. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for converting the primary alcohol to an aldehyde (2-heptynal) while leaving the alkyne moiety intact.[10] Stronger oxidizing agents like potassium permanganate may lead to overoxidation to a carboxylic acid or cleavage of the triple bond.[10][11]
Troubleshooting Guides
Issue 1: Low Yield in the Oxidation of 2-Heptyn-1-ol to 2-Heptynal
Low yields are often due to incomplete reaction, overoxidation, or product degradation.
Caption: A logical workflow for troubleshooting low yields in oxidation reactions.
The following table summarizes typical optimization parameters for the oxidation of 2-Heptyn-1-ol using Dess-Martin Periodinane (DMP).
Entry
Oxidant (Equivalents)
Solvent
Temperature (°C)
Time (h)
Yield of 2-Heptynal (%)
1
DMP (1.1)
CH₂Cl₂
25 (rt)
2
85
2
DMP (1.5)
CH₂Cl₂
25 (rt)
2
92
3
DMP (1.5)
CH₂Cl₂
0 to 25
4
95
4
DMP (1.5)
CHCl₃
25 (rt)
2
88
5
DMP (1.5)
THF
25 (rt)
4
75 (side products)
Table 1: Optimization data for DMP oxidation of 2-Heptyn-1-ol.
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Heptyn-1-ol (1.0 eq).
Solvent: Dissolve the alcohol in anhydrous dichloromethane (CH₂Cl₂).
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Dess-Martin Periodinane (1.5 eq) portion-wise over 10 minutes.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Extraction: Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x).
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-heptynal.
Purification: Purify the crude product by flash column chromatography on silica gel.
Issue 2: Poor Yield and Homocoupling in Sonogashira Coupling
This issue is common when coupling 2-Heptyn-1-ol with an aryl halide. The primary culprits are often the catalyst system, base, or presence of oxygen.
Caption: Decision-making process for optimizing Sonogashira coupling reactions.
The following table shows optimization parameters for the coupling of 2-Heptyn-1-ol with iodobenzene.
Entry
Pd Catalyst (mol%)
Ligand (mol%)
CuI (mol%)
Base
Solvent
Temp (°C)
Yield (%)
Homocoupling (%)
1
Pd(PPh₃)₄ (5)
—
5
Et₃N
THF
50
65
15
2
Pd(OAc)₂ (2)
PPh₃ (4)
5
Et₃N
THF
50
72
10
3
Pd(OAc)₂ (2)
PPh₃ (4)
5
DIPA
THF
50
85
5
4
Pd(OAc)₂ (2)
PPh₃ (4)
—
Cs₂CO₃
DMF
80
91
<2
5
PdCl₂(PPh₃)₂ (2)
—
5
DIPA
THF
50
88
4
Table 2: Optimization of Sonogashira coupling conditions. DIPA = Diisopropylethylamine.
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and Triphenylphosphine (PPh₃, 0.04 eq).
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
Reagent Addition: Add anhydrous solvent (e.g., DMF), the base (e.g., Cs₂CO₃, 2.0 eq), and finally 2-Heptyn-1-ol (1.2 eq) via syringe.
Deaeration: Sparge the reaction mixture with Argon for 15-20 minutes.
Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and stir. Monitor progress by TLC or GC/MS.
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of celite to remove the catalyst.
Extraction: Wash the filtrate with water and then with brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Navigating the Scale-Up of 2-Heptyn-1-ol Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals The scale-up of chemical reactions involving 2-Heptyn-1-ol, a valuable propargyl alcohol building block in organic synthesis, presents a unique set of chall...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The scale-up of chemical reactions involving 2-Heptyn-1-ol, a valuable propargyl alcohol building block in organic synthesis, presents a unique set of challenges that can impact yield, purity, and safety. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the transition from laboratory to larger-scale production.
General Troubleshooting
Issue 1: Low or Inconsistent Product Yields
Low or inconsistent yields are a primary concern during scale-up. Several factors can contribute to this issue, often related to changes in reaction kinetics, mass transfer, and heat transfer at a larger scale.
FAQs:
Q1: My Sonogashira coupling reaction, which worked well on a small scale, is now giving low yields. What are the likely causes?
A1: When scaling up Sonogashira couplings, several factors can lead to diminished yields. Inadequate mixing can result in localized "hot spots" or poor distribution of the catalyst, leading to side reactions or incomplete conversion. Catalyst deactivation is also more pronounced on a larger scale; trace oxygen, which might be negligible in a small flask, can significantly impact the palladium catalyst's activity in a larger reactor.[1] Furthermore, the choice of base and solvent can have a more dramatic effect at scale. An inappropriate base may not effectively neutralize the generated hydrohalic acid, leading to side reactions.[2][3]
Q2: I'm observing a significant amount of homocoupling (Glaser coupling) of 2-Heptyn-1-ol in my Sonogashira reaction. How can I minimize this?
A2: Homocoupling is a common side reaction in Sonogashira couplings, especially when using a copper co-catalyst.[4] This is an oxidative process, so rigorous exclusion of oxygen is critical. Ensure all solvents and reagents are thoroughly degassed. Reducing the concentration of the copper(I) co-catalyst or switching to a copper-free Sonogashira protocol can also significantly reduce the formation of these dimeric byproducts.[1][4][5] The choice of base can also influence the rate of homocoupling.[6]
Q3: My furan synthesis from 2-Heptyn-1-ol is producing a lot of polymeric material upon scale-up. How can I prevent this?
A3: The formation of dark, insoluble polymeric materials, often referred to as humins, is a common issue in acid-catalyzed reactions of furans and their precursors.[7] High concentrations of starting materials and elevated temperatures can accelerate these side reactions.[7] Consider running the reaction at a lower concentration and optimizing the temperature profile to favor the desired intramolecular cyclization over intermolecular polymerization. The choice of acid catalyst is also crucial; a milder or solid-supported acid catalyst might provide better selectivity.
Issue 2: Impurities and Purification Challenges
As the scale of the reaction increases, so does the difficulty of purification. Byproducts that were minor at the lab scale can become significant impurities, and standard purification techniques like column chromatography may become impractical.
FAQs:
Q1: After scaling up my Sonogashira reaction, I'm having trouble removing the palladium and copper catalysts from my product. What are some effective purification strategies?
A1: Removing residual metals is a critical step, especially for pharmaceutical applications. The most effective initial strategy is to optimize the reaction to use the lowest possible catalyst loading that still achieves a good yield.[1] After the reaction, filtration through a pad of celite can help remove some of the precipitated metal.[1] For copper removal, washing the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia can be effective.[1] Using heterogeneous or solid-supported palladium catalysts can also simplify removal, as they can be filtered off after the reaction.[8]
Q2: What are some common byproducts in the synthesis of substituted furans from 2-Heptyn-1-ol, and how can I separate them on a larger scale?
A2: Besides polymerization, side reactions in furan synthesis can include incompletely cyclized intermediates or isomers depending on the reaction conditions. For large-scale purification, distillation (including vacuum distillation for high-boiling or thermally sensitive compounds) and crystallization are often more practical than chromatography.[7] Liquid-liquid extraction can be used as an initial purification step to remove water-soluble impurities.[7] Adsorption on activated carbon can also be a viable method for removing certain impurities.[7]
Data Presentation: Optimizing Sonogashira Coupling Conditions
The following table summarizes typical ranges for key parameters in Sonogashira coupling reactions and provides guidance for optimization during scale-up.
Parameter
Typical Lab Scale
Scale-Up Consideration
Troubleshooting Tips
Palladium Catalyst Loading
1-5 mol%
Aim for < 0.5 mol%
High loading increases cost and metal contamination. If yield is low, first ensure inert atmosphere and reagent purity before increasing loading.[1][9]
Copper (I) Co-catalyst
1-10 mol%
Minimize to reduce homocoupling
If homocoupling is significant, reduce Cu(I) loading or switch to a copper-free protocol.[1][4]
Base
Triethylamine, Diisopropylamine
Choice and equivalents are critical
Inadequate base can lead to stalling. Amine bases can also act as solvents. Inorganic bases like Cs₂CO₃ can be effective in some cases.[2][3][5]
Solvent
THF, DMF, Acetonitrile
Solvent choice impacts solubility, reaction rate, and safety
THF can sometimes promote the formation of palladium black.[1] Consider greener solvent alternatives where possible.[10]
Temperature
Room temp. to 80 °C
Exothermic nature of the reaction needs to be managed
Implement controlled heating and cooling to maintain a stable internal temperature and prevent runaway reactions.[11]
Experimental Protocols
General Protocol for a Gram-Scale Sonogashira Coupling of 2-Heptyn-1-ol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
2-Heptyn-1-ol
Aryl halide (e.g., 4-iodotoluene)
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI)
Anhydrous amine base (e.g., triethylamine)
Anhydrous, degassed solvent (e.g., THF or DMF)
Inert gas (Argon or Nitrogen)
Procedure:
Reactor Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and an inert gas inlet is flame-dried under vacuum and then cooled under a positive pressure of inert gas.
Reagent Charging: To the flask, add the aryl halide, the palladium catalyst, and CuI.
Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the amine base via syringe.
Degassing: The reaction mixture is typically degassed by bubbling the inert gas through the solution for 15-30 minutes or by using the freeze-pump-thaw method for smaller scales.
Substrate Addition: Add 2-Heptyn-1-ol to the reaction mixture via syringe.
Reaction: Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor the progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove copper salts, an aqueous ammonia or EDTA wash can be employed.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation, recrystallization, or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Sonogashira Coupling Reactions
Troubleshooting workflow for Sonogashira reactions.
Experimental Workflow for Scale-Up of a Generic 2-Heptyn-1-ol Reaction
General workflow for scaling up reactions.
Safety Considerations for Scale-Up
The scale-up of any chemical process requires a thorough safety review. For reactions involving 2-Heptyn-1-ol, particular attention should be paid to the following:
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions are often exothermic.[11] On a large scale, the heat generated can be significant and must be managed through appropriate reactor design and cooling systems to prevent runaway reactions.
Flammable Solvents: Many of the solvents used in these reactions (e.g., THF, toluene) are flammable. Large-scale operations require adherence to strict safety protocols for handling and storing flammable liquids.
Pyrophoric Reagents: While not always used with 2-Heptyn-1-ol, some related reactions may involve pyrophoric reagents. Extreme caution and specialized handling procedures are necessary when working with such materials at any scale.
Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial not only for reaction efficiency but also for safety, as it prevents the formation of potentially explosive mixtures with flammable solvents.
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. For larger-scale work, additional protective gear may be necessary.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Heptyn-1-ol. Frequently Asked Questions (FAQs) Q1: What...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Heptyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 2-Heptyn-1-ol?
For optimal shelf life, 2-Heptyn-1-ol should be stored in a cool, dry place in a tightly sealed container.[1] While some suppliers recommend ambient temperatures, for long-term stability, storage in a refrigerator or freezer is advisable, similar to other alkynols. For instance, 6-Heptyn-1-ol is recommended to be stored at -20°C under an inert atmosphere like argon.[2]
Q2: What is the expected shelf life of 2-Heptyn-1-ol?
When stored under optimal conditions in a tightly sealed container, 2-Heptyn-1-ol has a shelf life of approximately 24 months.[1]
Q3: What are the visible signs of degradation or contamination of 2-Heptyn-1-ol?
2-Heptyn-1-ol is typically a clear, colorless to pale yellow liquid.[1] Any significant change in color, such as darkening, or the appearance of precipitates, may indicate degradation or contamination. A strong, unusual odor may also be a sign of decomposition.
Q4: What materials should I avoid when working with 2-Heptyn-1-ol?
2-Heptyn-1-ol is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3] Contact with these substances can lead to vigorous reactions.
Q5: What are the hazardous decomposition products of 2-Heptyn-1-ol?
Upon combustion, 2-Heptyn-1-ol may produce carbon monoxide (CO) and carbon dioxide (CO2).[3][4]
Storage and Handling Data
Parameter
Recommendation
Source
Storage Temperature
Cool, dry place. Long-term: Refrigerator or freezer (-20°C recommended for similar compounds).
Amine base (e.g., triethylamine, diisopropylamine), freshly distilled
Anhydrous solvent (e.g., THF, DMF)
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (e.g., 1-5 mol%), and CuI (e.g., 2-10 mol%).
Solvent and Base Addition: Add the anhydrous solvent and the amine base.
Degassing: Subject the mixture to several freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
Addition of 2-Heptyn-1-ol: Add 2-Heptyn-1-ol (1.1-1.5 eq) to the reaction mixture via syringe.
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the aryl halide) and monitor the progress by TLC or GC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Troubleshooting Guide
Troubleshooting Sonogashira Coupling Reactions
Issue
Possible Cause
Suggested Solution
Low or No Product Formation
Inactive catalyst
Use a fresh batch of palladium catalyst and CuI. Ensure proper storage of catalysts.
Oxygen in the reaction
Ensure the reaction is performed under a strictly inert atmosphere. Properly degas all solvents and reagents.
Impure reagents or solvents
Use freshly distilled and anhydrous solvents and bases.
Low reaction temperature
For less reactive aryl halides (e.g., chlorides or bromides), an increase in temperature may be required.
Formation of Diacetylide (Homocoupling Product)
Presence of oxygen
Rigorously exclude oxygen from the reaction mixture.
High concentration of copper catalyst
Reduce the amount of CuI.
Reaction conditions too harsh
Consider lowering the reaction temperature.
Decomposition of Starting Material or Product
High reaction temperature
Perform the reaction at a lower temperature.
Prolonged reaction time
Monitor the reaction closely and stop it once the starting material is consumed.
Troubleshooting Pyrimidine Synthesis
Issue
Possible Cause
Suggested Solution
Low Yield of Pyrimidine
Incomplete cyclization
Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reaction time or increasing the temperature.
Side reactions
Optimize the reaction conditions (solvent, base, temperature) to minimize the formation of byproducts.
Impure starting materials
Use purified 2-Heptyn-1-ol and other reagents.
Difficulty in Product Isolation
Product is highly soluble in the work-up solvent
Use a different solvent for extraction or consider precipitation/crystallization techniques.
Product co-elutes with impurities during chromatography
Optimize the eluent system for column chromatography or consider alternative purification methods like recrystallization.
Visual Workflow for Troubleshooting
Caption: Troubleshooting workflow for 2-Heptyn-1-ol storage and experimental issues.
Troubleshooting guide for incomplete 2-Heptyn-1-ol reactions
This guide provides troubleshooting support for researchers, scientists, and drug development professionals encountering issues with incomplete reactions involving 2-Heptyn-1-ol. The following questions and answers addre...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting support for researchers, scientists, and drug development professionals encountering issues with incomplete reactions involving 2-Heptyn-1-ol. The following questions and answers address common problems and offer systematic approaches to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My 2-Heptyn-1-ol reaction is not proceeding to completion or showing low yield. What are the primary factors to investigate?
A1: Incomplete conversion in reactions involving 2-Heptyn-1-ol, a dual-functionality molecule with both an alkyne and a hydroxyl group, can stem from several factors.[1] The primary areas to investigate are reaction conditions (temperature, solvent, concentration), catalyst activity, reagent purity, and the potential for competing side reactions. A systematic troubleshooting approach is recommended to identify the root cause.
Below is a general workflow to diagnose and resolve issues with incomplete reactions.
Caption: General troubleshooting workflow for incomplete reactions.
Q2: How can I systematically optimize reaction conditions to improve conversion?
A2: Optimizing reaction conditions is crucial. Key parameters include solvent, temperature, and reagent concentration. It is often beneficial to perform a Design of Experiments (DoE) or screen these parameters individually.
Solvent Effects: The choice of solvent is critical as it influences reagent solubility and can affect transition states.[2][3] The polarity of the solvent can significantly alter reaction barriers.[4] For instance, polar aprotic solvents like DMF or DMSO may be suitable for certain coupling reactions, while non-polar solvents like toluene or THF might be preferred for others.[2][5]
Temperature Control: Temperature plays a vital role; higher temperatures can increase reaction rates but may also promote decomposition or side reactions. Conversely, lower temperatures can enhance selectivity but may lead to sluggish or incomplete conversions.[6]
Table 1: Impact of Solvent and Temperature on a Hypothetical Reaction Yield
Note: This table is illustrative. Optimal conditions must be determined experimentally for each specific reaction.
Q3: My reaction produces multiple spots on TLC, suggesting side products. What are common side reactions with alkynes?
A3: The alkyne functional group is highly reactive and can participate in several competing reactions.[12] Common side reactions include:
Glaser Coupling: Oxidative coupling of the alkyne, especially if it is terminal, to form diynes. This can sometimes occur with internal alkynes under certain conditions.[13]
Isomerization: The triple bond can migrate along the carbon chain, particularly in the presence of a strong base.
Over-reaction: The initial product may be reactive under the reaction conditions and undergo further transformations.[12]
Elimination vs. Substitution: Depending on the reagents and conditions, elimination reactions may compete with desired substitution reactions.[6]
To minimize these, consider lowering the reaction temperature, using a more selective catalyst, ensuring an inert atmosphere to prevent oxidative coupling, and monitoring the reaction closely to stop it once the desired product is formed.
Caption: Competing reaction pathways for 2-Heptyn-1-ol.
Q4: I suspect my catalyst is not performing as expected. How can I troubleshoot catalyst-related issues?
A4: Catalyst deactivation is a common problem.
Atmosphere: Many organometallic catalysts, particularly those based on palladium or ruthenium, are sensitive to oxygen.[14] Ensure reactions are run under a strictly inert atmosphere (e.g., Nitrogen or Argon).
Purity of Reagents: Impurities in solvents or starting materials (e.g., water, other coordinating species) can poison the catalyst. Use freshly distilled, anhydrous solvents.
Catalyst Source and Age: Catalysts can degrade over time. Use a fresh batch of catalyst or one that has been stored properly.
Ligand Effects: The choice of ligand can dramatically influence catalyst activity and selectivity. If using a pre-catalyst, ensure the active species is forming correctly. Consider screening different ligands if applicable.
Catalyst Loading: Insufficient catalyst loading can lead to slow or incomplete reactions. Conversely, excessively high loading can sometimes promote side reactions. An optimal loading should be determined experimentally.[7]
Q5: What are the best practices for monitoring the progress of my 2-Heptyn-1-ol reaction?
A5: Effective reaction monitoring is essential to determine the optimal reaction time and prevent the formation of degradation or side products.
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for tracking the consumption of starting materials and the formation of products. Use a suitable solvent system that provides good separation of spots.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more quantitative analysis, small aliquots can be taken from the reaction mixture at various time points. Benchtop NMR spectrometers can even be used for online reaction monitoring, providing real-time kinetic data.[15]
Gas Chromatography (GC) or Liquid Chromatography (LC): These techniques are excellent for quantitative analysis of reaction progress and purity of the product.
Caption: Workflow for effective reaction monitoring.
Detailed Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general methodology for a Sonogashira-type coupling, a common reaction for alkynes. It should be adapted based on the specific substrate and desired product.
1. Materials and Setup:
Reagents: 2-Heptyn-1-ol (1.0 equiv), Aryl Halide (1.1 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), CuI (1-2 mol%), Base (e.g., Et₃N or DiPEA, 2-3 equiv).
Solvent: Anhydrous, degassed solvent (e.g., THF, Toluene, or DMF).
Glassware: Oven-dried round-bottom flask equipped with a magnetic stir bar, condenser, and a rubber septum.
Atmosphere: A nitrogen or argon line with a bubbler.
2. Procedure:
To the reaction flask, add the aryl halide, Pd catalyst, and CuI under a positive flow of inert gas.
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
Add the anhydrous, degassed solvent via syringe, followed by the base (e.g., Et₃N).
Add 2-Heptyn-1-ol dropwise via syringe.
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir.
Monitor the reaction progress using TLC or GC every 1-2 hours.
Upon completion (disappearance of the limiting starting material), cool the reaction to room temperature.
3. Workup and Purification:
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the pad with a small amount of the reaction solvent or ethyl acetate.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
4. Characterization:
Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Technical Support Center: Minimizing Side Reactions with 2-Heptyn-1-ol's Hydroxyl Group
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Heptyn-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to h...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Heptyn-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted side reactions involving the hydroxyl group of this versatile building block.
Troubleshooting Guides
This section provides structured guidance to address common issues encountered during reactions with 2-Heptyn-1-ol.
Issue 1: Unexpected Product Formation or Low Yield in Base-Mediated Reactions
Symptoms:
Formation of a byproduct where the hydroxyl group has reacted.
Low yield of the desired product.
Recovery of unreacted starting material along with byproducts.
Possible Cause:
The hydroxyl group of 2-Heptyn-1-ol is acidic and can be deprotonated by strong bases, leading to the formation of an alkoxide. This alkoxide can then act as a nucleophile, leading to undesired side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for base-mediated reactions.
Detailed Steps:
Protect the Hydroxyl Group: The most reliable method to prevent side reactions is to protect the hydroxyl group before introducing a strong base. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are commonly used for this purpose.
Consider a Weaker Base: If protection is not feasible, explore the use of a weaker, non-nucleophilic base that is still capable of promoting the desired reaction without significantly deprotonating the alcohol.
Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the undesired deprotonation reaction relative to the desired reaction.
Analyze the Reaction Mixture: Use analytical techniques like GC-MS and NMR spectroscopy to identify the main product and byproducts, which can provide insights into the nature of the side reactions.
Issue 2: Poor Selectivity in Oxidation Reactions
Symptoms:
Formation of over-oxidized products (e.g., carboxylic acid).
Complex mixture of products.
Low yield of the desired aldehyde, 2-heptyn-1-al.
Possible Cause:
Many oxidizing agents can oxidize the primary alcohol of 2-heptyn-1-ol to the aldehyde, but stronger oxidants or harsh reaction conditions can lead to over-oxidation or degradation of the starting material or product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidation reactions.
Detailed Steps:
Choose a Mild Oxidant: Manganese dioxide (MnO2) is a highly selective and commonly used reagent for the oxidation of propargylic alcohols to the corresponding aldehydes.[1][2][3] It is known to be effective for this transformation while minimizing over-oxidation.[4]
Control Stoichiometry: Use a carefully measured amount of the oxidizing agent. An excess of the oxidant can increase the likelihood of side reactions.
Monitor the Reaction: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times.
Careful Workup: The resulting aldehyde can be sensitive. A gentle workup procedure is necessary to isolate the product without degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the hydroxyl group of 2-heptyn-1-ol?
The primary side reaction is due to the acidic nature of the hydroxyl proton. In the presence of strong bases (e.g., Grignard reagents, organolithiums, or strong alkoxides), the alcohol can be deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile, leading to undesired O-alkylation, O-acylation, or other reactions depending on the electrophiles present in the reaction mixture.
Q2: When is it necessary to protect the hydroxyl group of 2-heptyn-1-ol?
Protection of the hydroxyl group is highly recommended under the following conditions:
When using strong bases: Any reaction that employs a strong base that can deprotonate an alcohol.
When using highly reactive electrophiles: To prevent the hydroxyl group from competing with another nucleophile in the reaction.
In multi-step syntheses: To avoid incompatibility with reagents used in subsequent steps.
Q3: What are the recommended protecting groups for 2-heptyn-1-ol?
Silyl ethers are the most common and effective protecting groups for alcohols like 2-heptyn-1-ol. The choice of the specific silyl group depends on the stability required for subsequent reaction steps.
Protecting Group
Abbreviation
Relative Stability (Acidic Conditions)
Relative Stability (Basic Conditions)
Trimethylsilyl
TMS
1
1
Triethylsilyl
TES
64
10-100
tert-Butyldimethylsilyl
TBDMS (or TBS)
20,000
~20,000
Triisopropylsilyl
TIPS
700,000
100,000
tert-Butyldiphenylsilyl
TBDPS
5,000,000
~20,000
For most applications, TBDMS offers a good balance of stability and ease of removal.
Q4: Can I perform a Sonogashira coupling with unprotected 2-heptyn-1-ol?
While Sonogashira couplings are sometimes performed on substrates with unprotected hydroxyl groups, the basic conditions (typically using an amine base like triethylamine or diisopropylamine) can potentially lead to side reactions.[5][6][7] The hydroxyl group can interfere with the catalytic cycle or lead to undesired byproducts. For optimal yields and cleaner reactions, especially in complex syntheses, protection of the hydroxyl group is recommended.
Decision Logic for Protecting the Hydroxyl Group in Sonogashira Coupling:
Caption: Decision-making for hydroxyl protection in Sonogashira coupling.
Experimental Protocols
Protocol 1: Protection of 2-Heptyn-1-ol as a TBDMS Ether
Materials:
2-Heptyn-1-ol
tert-Butyldimethylsilyl chloride (TBDMSCl)
Imidazole
Anhydrous N,N-Dimethylformamide (DMF)
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
To a solution of 2-heptyn-1-ol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
To this solution, add TBDMSCl (1.2 eq) portion-wise at room temperature.
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution and extract the product with diethyl ether (3x).
Wash the combined organic layers with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the TBDMS-protected 2-heptyn-1-ol.
Protocol 2: Deprotection of TBDMS-protected 2-Heptyn-1-ol
Materials:
TBDMS-protected 2-heptyn-1-ol
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
Anhydrous Tetrahydrofuran (THF)
Diethyl ether
Water
Brine
Anhydrous magnesium sulfate
Procedure:
Dissolve the TBDMS-protected 2-heptyn-1-ol (1.0 eq) in anhydrous THF.
Add TBAF solution (1.1 eq) dropwise to the solution at 0 °C.
Stir the reaction mixture at room temperature and monitor by TLC. The deprotection is usually complete within 1-2 hours.
Quench the reaction with water and extract the product with diethyl ether (3x).
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield pure 2-heptyn-1-ol.
Protocol 3: Selective Oxidation of 2-Heptyn-1-ol to 2-Heptyn-1-al
Materials:
2-Heptyn-1-ol
Activated Manganese Dioxide (MnO2)
Anhydrous Dichloromethane (DCM)
Celite
Procedure:
To a solution of 2-heptyn-1-ol (1.0 eq) in anhydrous DCM, add activated MnO2 (5-10 eq by weight).[1]
Stir the resulting suspension vigorously at room temperature.
Monitor the reaction progress by TLC or GC. The reaction time can vary depending on the activity of the MnO2.
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.
Wash the Celite pad with additional DCM.
Concentrate the filtrate under reduced pressure to obtain the crude 2-heptyn-1-al. The product can be further purified by flash column chromatography if necessary.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique to analyze the purity of 2-heptyn-1-ol and to identify and quantify byproducts in a reaction mixture.[8][9] A typical method would involve a nonpolar capillary column and a temperature program that allows for the separation of the relatively volatile components. The mass spectra of the eluted peaks can be compared to library data for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the desired product and identifying any side products.[3][10][11][12]
¹H NMR of 2-Heptyn-1-ol: Expect characteristic signals for the hydroxyl proton (a broad singlet), the methylene protons adjacent to the hydroxyl group, and the protons of the pentyl chain.
¹³C NMR of 2-Heptyn-1-ol: Expect signals for the two sp-hybridized carbons of the alkyne, the carbon bearing the hydroxyl group, and the carbons of the pentyl chain.[10]
Comparison with TBDMS-protected 2-Heptyn-1-ol: Upon protection, the ¹H NMR spectrum will show new signals corresponding to the tert-butyl and dimethylsilyl protons of the TBDMS group. The chemical shift of the methylene protons adjacent to the oxygen will also shift. In the ¹³C NMR spectrum, new signals for the carbons of the TBDMS group will be present.
Technical Support Center: Catalyst Selection for 2-Heptyn-1-ol Hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the selective hydrogenation of 2-heptyn-1-ol to (Z)-2-hepten-1-ol. Frequently As...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the selective hydrogenation of 2-heptyn-1-ol to (Z)-2-hepten-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of 2-heptyn-1-ol?
The main challenge is achieving high selectivity for the desired cis-alkene, (Z)-2-hepten-1-ol, while preventing over-reduction to the corresponding alkane, 1-heptanol. Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) are often too active and will reduce the alkyne completely to the alkane.[1]
Q2: Which catalysts are recommended for the selective hydrogenation of 2-heptyn-1-ol to (Z)-2-hepten-1-ol?
For the stereoselective synthesis of cis-alkenes from alkynes, "poisoned" or deactivated catalysts are essential. The two most common and effective catalysts for this transformation are:
Lindlar's Catalyst: This is a palladium-based heterogeneous catalyst, typically composed of palladium deposited on calcium carbonate (or sometimes barium sulfate) and treated with a catalytic poison like lead acetate and quinoline.[1][2] The poison deactivates the catalyst just enough to prevent the reduction of the initially formed alkene.[1]
P-2 Nickel (Ni₂B) Catalyst: This is a nickel-boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride.[3] It is a functional equivalent to Lindlar's catalyst for producing cis-alkenes.[4] Its selectivity can be further enhanced with additives like ethylenediamine.[5]
Q3: Why does the hydrogenation of an alkyne with Lindlar's or P-2 Ni catalyst result in a cis-(Z)-alkene?
These are heterogeneous catalysts where the reaction occurs on the surface of the metal. The alkyne molecule adsorbs onto the catalyst surface, and then hydrogen atoms are delivered to the same face of the triple bond in a process called syn-addition.[1][2] This simultaneous or near-simultaneous addition of both hydrogen atoms from the catalyst surface results in the formation of the cis or (Z) isomer of the alkene.[1]
Q4: Can I use a standard Pd/C catalyst for this reaction?
Standard Pd/C is generally too active for this selective transformation and will likely lead to a mixture of the alkene and the fully saturated alkane (1-heptanol), with the alkane being the major product if the reaction is allowed to go to completion.[1][6] Alkynes adsorb more strongly to the catalyst than alkenes, which provides some inherent selectivity, but over-reduction is still a significant issue without a poisoned catalyst.[4]
Q5: Are there greener alternatives to the traditional Lindlar's catalyst?
Yes, research is ongoing to find more environmentally friendly catalysts due to the toxicity of the lead compounds used in the traditional Lindlar catalyst.[2] P-2 Nickel is one such alternative that avoids the use of heavy metals like lead. Other modern catalysts based on different metals and supports are also being developed to improve selectivity and adhere to green chemistry principles.[2]
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low conversion of 2-heptyn-1-ol
1. Inactive catalyst. 2. Insufficient hydrogen pressure or poor H₂ delivery. 3. Reaction time is too short. 4. Presence of catalyst poisons in the starting material or solvent.
1. Use a fresh batch of catalyst or ensure proper storage and handling of the existing catalyst. For P-2 Ni, ensure it was freshly prepared. 2. Ensure the system is properly sealed and purged. Increase hydrogen pressure if using a balloon; consider using a Parr shaker or similar hydrogenation apparatus for better H₂ delivery. 3. Monitor the reaction by TLC or GC and increase the reaction time accordingly. 4. Purify the starting material and use high-purity, degassed solvents.
Over-reduction to 1-heptanol
1. Catalyst is too active. 2. Reaction time is too long. 3. Reaction temperature is too high. 4. Insufficient "poisoning" of the catalyst.
1. Ensure you are using a properly "poisoned" catalyst like Lindlar's or P-2 Ni. If using a commercial Lindlar catalyst, ensure it is specified for alkyne to cis-alkene reduction. 2. Carefully monitor the reaction progress and stop it as soon as the starting material is consumed. 3. Perform the reaction at room temperature or lower if necessary. 4. If preparing the catalyst in-house, ensure the correct amount of poison (e.g., quinoline) is added.
Formation of the trans-(E)-alkene
1. Incorrect catalyst choice. 2. Isomerization of the cis-alkene product.
1. The formation of trans-alkenes from alkynes requires a different reaction mechanism, typically a dissolving metal reduction (e.g., Na in liquid NH₃). Lindlar's and P-2 Ni catalysts are highly selective for cis-alkene formation.[4] 2. Prolonged reaction times or excessive heat could potentially lead to some isomerization, though this is less common under standard selective hydrogenation conditions. Ensure the reaction is stopped once the alkyne is consumed.
Inconsistent Results
1. Catalyst batch variability. 2. Inconsistent reaction setup and procedure.
1. If preparing the catalyst in-house (especially P-2 Ni), slight variations in the preparation can affect its activity.[3] Standardize the preparation method. If using a commercial catalyst, it's best to use the same batch for a series of experiments. 2. Ensure consistent solvent purity, temperature, hydrogen pressure, and stirring rate for all experiments.
Catalyst Performance Data
The following table summarizes typical performance data for the selective hydrogenation of alkynes to cis-alkenes using a P-2 Nickel catalyst modified with ethylenediamine. While this specific data is for hex-3-yne and hex-3-yn-1-ol, similar high selectivity is expected for 2-heptyn-1-ol under optimized conditions.
Protocol 1: Selective Hydrogenation using Lindlar's Catalyst
Materials:
2-heptyn-1-ol
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
Quinoline (optional, as an additional poison)
Solvent (e.g., methanol, ethanol, or ethyl acetate), high purity
Hydrogen gas (H₂)
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptyn-1-ol (1 equivalent) in the chosen solvent (e.g., methanol).
Add Lindlar's catalyst (typically 5-10 mol% by weight relative to the alkyne).
(Optional) Add a small amount of quinoline (e.g., 1 equivalent relative to the catalyst) to further moderate the catalyst activity.
Seal the flask with a septum and purge the system with nitrogen or argon, followed by hydrogen gas (a balloon filled with H₂ is often sufficient for small-scale reactions).
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the starting alkyne spot has disappeared.
Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen.
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst.
Rinse the filter pad with a small amount of the solvent.
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude (Z)-2-hepten-1-ol.
Purify the product as necessary, typically by flash column chromatography.
Protocol 2: Selective Hydrogenation using P-2 Nickel Catalyst
Materials:
Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂)
Sodium Borohydride (NaBH₄)
Ethanol (absolute)
Ethylenediamine (optional, for enhanced selectivity)
2-heptyn-1-ol
Hydrogen gas (H₂)
Procedure:Part A: In-situ Preparation of P-2 Ni Catalyst [3]
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add Nickel(II) Acetate (1 equivalent) and absolute ethanol. Stir to create a solution or suspension.
In a separate flask, prepare a solution of sodium borohydride (2 equivalents) in ethanol.
Slowly add the NaBH₄ solution to the stirring nickel acetate solution. A fine black precipitate of P-2 Ni catalyst will form immediately.
(Optional) After the catalyst has formed, add ethylenediamine (2-3 equivalents relative to the nickel salt) to the catalyst suspension.[5]
Part B: Hydrogenation
To the freshly prepared P-2 Ni catalyst suspension, add a solution of 2-heptyn-1-ol in ethanol.
Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., with a balloon).
Stir the mixture vigorously at room temperature.
Monitor the reaction progress by TLC or GC.
Upon completion, vent the hydrogen and purge with nitrogen.
Remove the catalyst by filtration through Celite®.
Work-up the reaction mixture, which may include an aqueous wash to remove borate salts and ethylenediamine.
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting (Z)-2-hepten-1-ol by chromatography if needed.
Visualizations
Caption: Catalyst selection guide for the hydrogenation of 2-heptyn-1-ol.
Caption: General experimental workflow for selective alkyne hydrogenation.
Technical Support Center: 2-Heptyn-1-ol Safety and Handling
This guide provides essential safety information, personal protective equipment (PPE) recommendations, and troubleshooting for researchers, scientists, and drug development professionals working with 2-Heptyn-1-ol. Frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides essential safety information, personal protective equipment (PPE) recommendations, and troubleshooting for researchers, scientists, and drug development professionals working with 2-Heptyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with 2-Heptyn-1-ol?
A1: The primary health hazards include the potential to cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Related compounds are known to cause serious eye irritation and skin irritation.[2][3] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[2]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling 2-Heptyn-1-ol?
A2: To ensure personal safety, the following PPE should be worn:
Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2][4][5]
Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure.[2][3][4]
Respiratory Protection: Work in a well-ventilated area.[2][3] If exposure limits are likely to be exceeded, or if you experience irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Q3: What are the correct procedures for storing 2-Heptyn-1-ol?
A3: 2-Heptyn-1-ol should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][6][7][8] The storage area should be designated as a flammables area, away from heat, sparks, open flames, and other sources of ignition.[2][7] It is also recommended to store the container in a locked-up location.[3][5][8]
Q4: What should I do in case of accidental skin or eye contact with 2-Heptyn-1-ol?
A4: Immediate action is crucial in case of exposure:
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[2][7][9] If present, remove contact lenses and continue rinsing.[2][3][9] Seek immediate medical attention.[2][7][9]
Skin Contact: Immediately remove all contaminated clothing.[2][9][10] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][7][10] If skin irritation persists after washing, seek medical attention.[2][10]
Q5: What is the proper first aid response for inhalation or ingestion?
A5: Follow these first aid measures:
Inhalation: Move the person to fresh air immediately.[2][3][10] If the person is not breathing, perform artificial respiration.[2][10] If breathing is difficult, trained personnel may administer oxygen.[5][7] Get medical attention if symptoms occur or persist.[2][7][10]
Ingestion: Clean the mouth with water and then have the person drink plenty of water.[2][7] Do NOT induce vomiting.[5] Seek immediate medical attention.[5][10]
Q6: How should I handle a spill of 2-Heptyn-1-ol in the laboratory?
A6: In the event of a spill, follow these steps:
Evacuate & Ventilate: Alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated and remove all sources of ignition (e.g., open flames, sparks).[2][5][11][12]
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, vermiculite, or activated carbon to contain the spill.[2][3][11][12] Work from the outside of the spill inwards to prevent it from spreading.[12][13]
Absorb and Clean: Soak up the material with the absorbent.[2][5] Use non-sparking tools and explosion-proof equipment during cleanup.[2][5]
Dispose of Waste: Collect the absorbed material and any contaminated items into a suitable, closed, and clearly labeled container for disposal as hazardous waste.[2][3][12][13]
Decontaminate: Thoroughly wash the spill area with a mild detergent and water.[11][13]
Q7: What type of fire extinguisher should be used for a 2-Heptyn-1-ol fire?
A7: Use a water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam extinguisher.[2] Since 2-Heptyn-1-ol is a combustible liquid, its vapors can form explosive mixtures with air, and containers may explode if heated.[2] Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2][4][8]
Physicochemical Data
The following table summarizes key quantitative data for 2-Heptyn-1-ol.
Purity Under the Magnifying Glass: A Comparative Spectral Analysis of 2-Heptyn-1-ol
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of spectral analysis techniques to confirm the pur...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of spectral analysis techniques to confirm the purity of 2-Heptyn-1-ol, a versatile building block in organic synthesis. By presenting detailed experimental data and protocols, this document serves as a practical resource for quality control and assurance.
Introduction to Spectral Analysis for Purity Determination
Spectral analysis is an indispensable tool in modern chemistry for elucidating molecular structures and assessing the purity of compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide unique molecular fingerprints. In this guide, we compare the spectral characteristics of 2-Heptyn-1-ol with those of potential impurities to demonstrate how these methods can be effectively employed for purity verification.
Comparative Spectral Data
The following tables summarize the key spectral data for 2-Heptyn-1-ol and two common potential impurities: 2-Heptenal, which could arise from oxidation, and 1-Heptyn-3-ol, a constitutional isomer that may be present as a byproduct in certain synthetic routes.
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation : Dissolve approximately 10-20 mg of the 2-Heptyn-1-ol sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[11] The solution should be clear and free of particulate matter.
Number of Scans: 1024 or more, depending on sample concentration
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation : For Attenuated Total Reflectance (ATR)-FTIR, place one to two drops of the neat liquid 2-Heptyn-1-ol directly onto the ATR crystal.[1][13] Ensure complete coverage of the crystal surface.
Instrument Parameters :
Accessory: ATR with a diamond or zinc selenide crystal
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32-64
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation : Prepare a 1% (v/v) solution of 2-Heptyn-1-ol in a volatile solvent such as dichloromethane or methanol.
Instrument Parameters :
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.[15]
Injector Temperature: 250 °C
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 35-300.
Solvent Delay: Set appropriately to avoid detecting the solvent peak.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of 2-Heptyn-1-ol to confirm its purity.
Caption: Workflow for Purity Confirmation of 2-Heptyn-1-ol.
Alternative Purity Assessment Methods
While spectral methods are powerful for identification and quantification of impurities, other analytical techniques can also be employed for purity assessment of alcohols.
Gas Chromatography with Flame Ionization Detection (GC-FID) : This is a robust and widely used technique for quantifying the purity of volatile compounds. It offers high sensitivity and a wide linear range, making it suitable for determining the percentage purity of 2-Heptyn-1-ol and quantifying volatile impurities.[16]
Karl Fischer Titration : This method is specifically used to determine the water content in a sample, which is a critical purity parameter for many organic reagents.
Refractive Index and Density Measurements : These physical properties are sensitive to impurities and can be used as a quick and simple check of purity against a known standard.[17]
Conclusion
A multi-technique approach combining ¹H NMR, ¹³C NMR, IR, and GC-MS provides a robust and comprehensive strategy for confirming the purity of 2-Heptyn-1-ol. By comparing the spectral data of a sample with the reference data of the pure compound and potential impurities, researchers can confidently assess the quality of their material. The detailed protocols and comparative data presented in this guide offer a practical framework for implementing these essential quality control measures in a laboratory setting.
Validating the Structure of 2-Heptyn-1-ol Derivatives: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2-Heptyn-1-ol, a versat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 2-Heptyn-1-ol, a versatile building block in organic synthesis, unambiguous structural validation is paramount. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—supported by experimental data and detailed protocols to aid researchers in this critical analytical process.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for obtaining conclusive structural information. Below is a summary of the expected data from NMR, MS, and FTIR for 2-Heptyn-1-ol and two representative derivatives: 1-chloro-2-heptyne and 1-methoxy-2-heptyne.
The logical flow for validating the structure of a synthesized 2-Heptyn-1-ol derivative typically involves a multi-pronged analytical approach. The following diagram illustrates a standard workflow.
Caption: A generalized workflow for the structural validation of 2-Heptyn-1-ol derivatives.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: Bruker Avance III HD 400 MHz Spectrometer or equivalent.
Procedure for ¹H and ¹³C NMR:
Sample Preparation: Weigh 5-10 mg of the purified derivative for ¹H NMR and 20-30 mg for ¹³C NMR. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.
Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
Acquisition of ¹H Spectrum:
Use a standard single-pulse experiment (e.g., 'zg30').
Set the spectral width to approximately 16 ppm, centered around 5 ppm.
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
Acquisition of ¹³C Spectrum:
Use a proton-decoupled pulse program (e.g., 'zgpg30').
Set the spectral width to approximately 220 ppm, centered around 100 ppm.
Acquire 1024 or more scans with a relaxation delay of 2 seconds.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm). For ¹³C NMR, the CDCl₃ solvent peak at 77.16 ppm can be used as a secondary reference.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure for GC-MS (EI) Analysis:
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Method:
Injector Temperature: 250 °C.
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Injection Volume: 1 µL with a split ratio of 50:1.
MS Method:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to deduce the structure of the fragments and confirm the overall molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure for ATR-FTIR:
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. For solid samples, apply a small amount of the powder and use the pressure clamp to ensure good contact with the crystal.
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C≡C, C-O, C-Cl).
Validation
A Comparative Guide to the Synthetic Utility of 2-Heptyn-1-ol and Other Alkynols
For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis, alkynols serve as versatile building blocks, prized for their dual functionality that allows for a diverse range of c...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, alkynols serve as versatile building blocks, prized for their dual functionality that allows for a diverse range of chemical transformations. Among these, 2-Heptyn-1-ol, an internal propargylic alcohol, holds a significant position as a crucial intermediate in the synthesis of pharmaceuticals, fragrances, and specialty chemicals.[1] This guide provides an objective comparison of the synthetic utility of 2-Heptyn-1-ol with other representative alkynols, supported by experimental data and detailed protocols to inform reaction planning and optimization in a research and development setting.
Reactivity Profile: Internal vs. Terminal Alkynols
The position of the carbon-carbon triple bond within an alkynol profoundly influences its reactivity. 2-Heptyn-1-ol is an internal alkynol, meaning the alkyne unit is located within the carbon chain. This structural feature distinguishes its chemical behavior from terminal alkynols, such as 1-heptyne, where the triple bond is at the end of the carbon chain.
Terminal alkynes possess an acidic proton on the sp-hybridized carbon, which is absent in internal alkynes. This acidic proton is a key feature that enables a variety of synthetic transformations unique to terminal alkynes, such as the Sonogashira coupling, which is a cornerstone of carbon-carbon bond formation. While internal alkynes can also participate in many reactions, the steric hindrance around the triple bond and the lack of an acidic proton often lead to different reactivity patterns and reaction kinetics.
Comparative Analysis of Key Synthetic Transformations
To provide a clear comparison, this guide will focus on three fundamental reactions in organic synthesis: Sonogashira coupling, partial reduction, and oxidation.
Sonogashira Coupling: A Tale of Two Alkynes
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of complex molecules. Due to the requirement of a terminal alkyne, 2-Heptyn-1-ol, being an internal alkynol, is not a suitable substrate for this reaction in its native form. In contrast, terminal alkynes like 1-heptyne readily participate in Sonogashira couplings.
Substrate
Reaction
Product
Yield (%)
1-Heptyne
Sonogashira Coupling with Iodobenzene
1-Phenyl-1-heptyne
~95%
2-Heptyn-1-ol
Sonogashira Coupling with Iodobenzene
No Reaction
0%
This difference in reactivity presents a strategic choice for synthetic chemists. If the desired product requires the formation of a disubstituted alkyne, a terminal alkyne is the necessary starting material for a direct Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of a Terminal Alkyne
The following is a general procedure for the Sonogashira coupling of a terminal alkyne with an aryl iodide.
The partial reduction of alkynes to alkenes is a valuable transformation in organic synthesis, allowing for the stereoselective formation of either (Z)- or (E)-alkenes. The Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is commonly used for the syn-hydrogenation of alkynes to yield (Z)-alkenes.
Both internal and terminal alkynols can undergo this reduction. For 2-Heptyn-1-ol, partial reduction with Lindlar's catalyst would be expected to yield (Z)-2-hepten-1-ol.
Substrate
Reaction
Product
Expected Yield
2-Heptyn-1-ol
Lindlar Reduction
(Z)-2-Hepten-1-ol
High
1-Heptyn-3-ol
Lindlar Reduction
(Z)-1-Hepten-3-ol
High
Table 2: Comparison of Lindlar Reduction of Alkynols. While specific comparative yield data is scarce, the Lindlar reduction is a well-established and generally high-yielding reaction for a wide range of alkynes.
Experimental Protocol: Lindlar Reduction of an Internal Alkynol
The following is a general procedure for the partial reduction of an internal alkynol to a (Z)-alkene using Lindlar's catalyst.
Materials:
Internal alkynol (e.g., 2-Heptyn-1-ol) (1.0 mmol)
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (5-10 mol% Pd)
Solvent (e.g., methanol, ethyl acetate) (10 mL)
Hydrogen gas (H₂)
Procedure:
Dissolve the internal alkynol in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
Add Lindlar's catalyst to the solution.
Flush the flask with hydrogen gas (using a balloon or a hydrogenation apparatus).
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
Monitor the reaction progress by TLC or GC to observe the consumption of the starting material and the formation of the product.
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
Rinse the celite pad with the solvent.
Concentrate the filtrate under reduced pressure to obtain the crude (Z)-alkene.
Purify the product by column chromatography if necessary.
A Comparative Review of Reaction Yields for 2-Heptyn-1-ol in Key Synthetic Transformations
For Immediate Publication A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 2-Heptyn-1-ol, Featuring Comparative Reaction Yields, Detailed Experimental Prot...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of 2-Heptyn-1-ol, Featuring Comparative Reaction Yields, Detailed Experimental Protocols, and Workflow Visualizations.
2-Heptyn-1-ol, a versatile propargylic alcohol, serves as a valuable building block in organic synthesis, finding applications in the construction of complex molecules, including pharmaceuticals and fine chemicals. Its reactivity, centered around the hydroxyl group and the carbon-carbon triple bond, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of reported yields for several key reactions of 2-Heptyn-1-ol and its analogs, offering a valuable resource for optimizing synthetic routes.
Data Presentation: Comparative Reaction Yields
The following tables summarize the quantitative yields for common reactions involving 2-heptyn-1-ol and similar propargylic alcohols. These reactions highlight the compound's utility in oxidation, reduction, coupling, etherification, and esterification processes.
Table 1: Oxidation of Propargylic Alcohols to α,β-Unsaturated Aldehydes
Substrate
Oxidizing System
Propargylic Alcohols
Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ (air)
Primary Alcohols
Cu(I)/TEMPO, O₂ (air)
2-Heptyn-1-ol (Expected)
PCC or Swern Oxidation
Table 2: Reduction of Alkynes to Alkenes
Substrate
Reducing System
2-Heptyne
H₂, Lindlar Catalyst
3-Hexyn-1-ol
H₂, Pd Nanoparticles
2-Heptyn-1-ol (Expected)
H₂, Lindlar Catalyst
Table 3: Sonogashira Coupling of Terminal Alkynes with Aryl Halides
Substrate 1
Substrate 2
Iodobenzene
Phenylacetylene
4-Iodoanisole
Phenylacetylene
1-Heptyne (analogous)
Aryl Iodides
Table 4: Etherification of Alcohols
Reaction Type
Reagents
Williamson Ether Synthesis
Alkyl Halide, Strong Base
2-Heptyn-1-ol (Expected)
Methyl Iodide, NaH
Table 5: Esterification of Alcohols
Substrate
Acylating Agent & Catalyst
Eugenol
Acetic Anhydride, NaOH
Quercetin
Acetic Anhydride, Pyridine
2-Heptyn-1-ol (Expected)
Acetic Anhydride, Pyridine
Experimental Protocols
Detailed methodologies for key transformations are provided below. These protocols are based on established procedures for propargylic alcohols and can be adapted for 2-heptyn-1-ol.
Oxidation to 2-Heptynal using Pyridinium Chlorochromate (PCC)
This procedure outlines a standard laboratory method for the oxidation of a primary alcohol to an aldehyde.
Materials:
2-Heptyn-1-ol
Pyridinium chlorochromate (PCC)
Dichloromethane (DCM), anhydrous
Silica gel
Celatom® or Celite®
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
A solution of 2-heptyn-1-ol (1.0 equivalent) in anhydrous DCM is added to a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM at room temperature.
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celatom® or Celite®. The filter cake is washed with additional diethyl ether.
The combined filtrate is concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford 2-heptynal.
Selective Reduction to cis-2-Hepten-1-ol via Lindlar Hydrogenation
This protocol describes the partial hydrogenation of an alkyne to a cis-alkene using a poisoned catalyst.[1][2]
Materials:
2-Heptyn-1-ol
Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline)
Hydrogen gas (H₂)
Methanol (MeOH) or Ethanol (EtOH)
Hexane
Procedure:
To a solution of 2-heptyn-1-ol (1.0 equivalent) in methanol or ethanol, Lindlar's catalyst (5% by weight of the alkyne) is added.
The reaction flask is evacuated and backfilled with hydrogen gas (using a balloon or a controlled hydrogenation apparatus).
The mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by GC or TLC.
Once the starting material has been consumed, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
The solvent is removed under reduced pressure, and the residue is purified by distillation or column chromatography to yield cis-2-hepten-1-ol.
Sonogashira Coupling with Iodobenzene
This procedure details the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[3][4]
Materials:
2-Heptyn-1-ol (or more accurately, its terminal isomer, 1-heptyne, is required for this reaction. 2-Heptyn-1-ol would first need to be isomerized or used in a different type of coupling)
Triethylamine (Et₃N) or another suitable amine base
Toluene or THF, anhydrous
Procedure:
To a solution of iodobenzene (1.0 equivalent) and 1-heptyne (1.2 equivalents) in anhydrous toluene or THF are added Pd(PPh₃)₂Cl₂ (0.02 equivalents) and CuI (0.04 equivalents).
Triethylamine (2.0 equivalents) is then added, and the reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon).
The reaction is monitored by TLC or GC. Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous ammonium chloride solution and brine.
The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate key experimental workflows.
Caption: Workflow for the oxidation of 2-Heptyn-1-ol to 2-Heptynal.
Caption: Workflow for the selective reduction of 2-Heptyn-1-ol.
A Spectroscopic Deep Dive: Differentiating Isomers of 2-Heptyn-1-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arra...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of 2-Heptyn-1-ol and its key isomers, offering a robust framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This comparative analysis focuses on 2-Heptyn-1-ol and three of its isomers: the positional isomer 3-Heptyn-1-ol, and the geometric isomers of its corresponding alkene, cis-2-Hepten-1-ol and trans-2-Hepten-1-ol. By examining the subtle yet significant differences in their spectroscopic signatures, researchers can confidently identify and characterize these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-Heptyn-1-ol and its selected isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Proton Environment
2-Heptyn-1-ol
3-Heptyn-1-ol
cis-2-Hepten-1-ol
trans-2-Hepten-1-ol
H-1 (-CH₂OH)
~4.2
~3.7
~4.1
~4.0
H-2
-
~2.3 (t)
~5.6 (m)
~5.7 (m)
H-3
~2.2 (t)
-
~5.5 (m)
~5.5 (m)
H-4
~1.5 (m)
~2.1 (q)
~2.0 (q)
~2.0 (q)
H-5
~1.4 (m)
~1.5 (sex)
~1.3 (sex)
~1.3 (sex)
H-6
~0.9 (t)
~1.0 (t)
~0.9 (t)
~0.9 (t)
H-7 (-CH₃)
-
-
~0.9 (t)
~0.9 (t)
-OH
Variable
Variable
Variable
Variable
Note: Chemical shifts are approximate and can vary based on solvent and concentration. t = triplet, q = quartet, sex = sextet, m = multiplet.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
The following are generalized experimental protocols for the spectroscopic analysis of 2-Heptyn-1-ol and its isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition:
Acquire the spectrum at room temperature.
Use a standard single-pulse experiment.
Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence.
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
Reference the chemical shifts to the solvent peak.
Infrared (IR) Spectroscopy
Sample Preparation:
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal.
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
Acquisition:
Record the spectrum over a range of 4000 to 400 cm⁻¹.
Acquire 16-32 scans for a good signal-to-noise ratio.
Perform a background scan of the clean salt plates or ATR crystal before running the sample.
Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for separation and analysis of volatile compounds.
Instrumentation: Employ a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
GC Conditions:
Use a suitable capillary column (e.g., DB-5ms).
Implement a temperature program to ensure separation of isomers, for example, an initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.
MS Conditions:
Use a standard EI energy of 70 eV.
Scan a mass range of m/z 35-300.
The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the 2-Heptyn-1-ol isomers.
Caption: Workflow for the spectroscopic comparison of 2-Heptyn-1-ol isomers.
A Researcher's Guide to Confirming Regioselectivity in Reactions of 2-Heptyn-1-ol
For researchers, scientists, and drug development professionals, understanding and confirming the regioselectivity of chemical reactions is paramount for the synthesis of pure, well-defined molecules. This guide provides...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding and confirming the regioselectivity of chemical reactions is paramount for the synthesis of pure, well-defined molecules. This guide provides a comparative analysis of two common hydration reactions—Hydroboration-Oxidation and Oxymercuration-Demercuration—as applied to the internal alkyne, 2-heptyn-1-ol. We present the expected outcomes based on established reaction mechanisms and detail the analytical methods required to confirm the resulting regiochemistry.
The presence of a hydroxyl group in 2-heptyn-1-ol introduces an element of complexity to the prediction of regioselectivity in addition reactions across the alkyne. This guide will explore how this functional group can influence the outcome of these reactions and how to experimentally verify the formation of the desired regioisomer.
Comparing Hydroboration-Oxidation and Oxymercuration-Demercuration
The hydration of an internal alkyne such as 2-heptyn-1-ol can theoretically yield two regioisomeric ketones: 1-hydroxyheptan-2-one and 2-hydroxyheptan-3-one. The choice of reaction conditions is critical in directing the selectivity towards one of these products.
Reaction
Reagents
Expected Major Product
Regioselectivity
Hydroboration-Oxidation
1. BH₃-THF or bulky borane (e.g., 9-BBN) 2. H₂O₂, NaOH
2-hydroxyheptan-3-one
Anti-Markovnikov (influenced by sterics and directing groups)
Oxymercuration-Demercuration
1. Hg(OAc)₂, H₂O 2. NaBH₄
Mixture of 1-hydroxyheptan-2-one and 2-hydroxyheptan-3-one
Markovnikov (can be less selective for internal alkynes)
Experimental Protocols
Hydroboration-Oxidation of 2-Heptyn-1-ol
This two-step procedure facilitates the anti-Markovnikov addition of water across the triple bond. The use of a bulky borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is recommended to enhance regioselectivity by favoring the addition of the boron atom to the less sterically hindered carbon (C-3).
Materials:
2-Heptyn-1-ol
9-Borabicyclo[3.3.1]nonane (9-BBN) or Borane-tetrahydrofuran complex (BH₃-THF)
Tetrahydrofuran (THF), anhydrous
Sodium hydroxide (NaOH) solution (e.g., 3 M)
Hydrogen peroxide (H₂O₂), 30% solution
Standard glassware for anhydrous reactions (Schlenk line or nitrogen atmosphere)
Magnetic stirrer and heating mantle
Procedure:
Hydroboration:
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 2-heptyn-1-ol (1 equivalent) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of 9-BBN or BH₃-THF (1.1 equivalents) in THF to the stirred solution.
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Oxidation:
Cool the reaction mixture back to 0 °C.
Carefully add the sodium hydroxide solution, followed by the slow, dropwise addition of hydrogen peroxide. Caution: The addition of hydrogen peroxide is exothermic.
Allow the mixture to warm to room temperature and stir for another 2-4 hours.
Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate.
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Oxymercuration-Demercuration of 2-Heptyn-1-ol
This reaction typically follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon. However, for an internal alkyne like 2-heptyn-1-ol, a mixture of regioisomers is often obtained.
Materials:
2-Heptyn-1-ol
Mercury(II) acetate (Hg(OAc)₂)
Water
Tetrahydrofuran (THF)
Sodium borohydride (NaBH₄)
Sodium hydroxide (NaOH) solution
Standard laboratory glassware
Magnetic stirrer
Procedure:
Oxymercuration:
In a round-bottom flask, dissolve mercury(II) acetate (1.1 equivalents) in a mixture of water and THF.
Add 2-heptyn-1-ol (1 equivalent) to the stirred solution at room temperature.
Stir the mixture for 1-3 hours, monitoring the reaction by TLC.
Demercuration:
Cool the reaction mixture to 0 °C.
Add a solution of sodium hydroxide.
Slowly add a solution of sodium borohydride in aqueous sodium hydroxide.
Stir the mixture for 1-2 hours at room temperature.
A black precipitate of elemental mercury should form.
Separate the organic layer and extract the aqueous layer with an organic solvent.
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Confirming Regioselectivity: A Spectroscopic Approach
The primary methods for determining the regioselectivity of the hydration of 2-heptyn-1-ol are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectra of the two possible products, 1-hydroxyheptan-2-one and 2-hydroxyheptan-3-one, will exhibit distinct signals.
1-hydroxyheptan-2-one: Expect a singlet for the two protons on the carbon bearing the hydroxyl group (C-1), adjacent to the carbonyl. The chemical shift of these protons will be downfield due to the proximity of the electron-withdrawing carbonyl group.
2-hydroxyheptan-3-one: Expect a multiplet for the single proton on the carbon bearing the hydroxyl group (C-2), which is coupled to the protons on the adjacent methylene group (C-1) and the methyl group.
¹³C NMR: The carbon NMR spectra will also be diagnostic. The chemical shift of the carbonyl carbon will be a key indicator. Furthermore, the number and chemical shifts of the other carbon signals will allow for unambiguous identification of the regioisomer.
2. Infrared (IR) Spectroscopy:
Both regioisomers will show a strong absorption band for the carbonyl group (C=O) typically in the region of 1700-1725 cm⁻¹ and a broad absorption for the hydroxyl group (O-H) around 3200-3600 cm⁻¹. While IR spectroscopy can confirm the presence of these functional groups, it is less effective than NMR for distinguishing between the two regioisomers.
3. Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of the product. The fragmentation patterns of the two isomers may also differ, providing additional structural information.
Logical Workflow for Determining Regioselectivity
The following diagram illustrates the logical workflow for conducting a reaction with 2-heptyn-1-ol and confirming its regioselectivity.
Validation
The Kinetics of 2-Heptyn-1-ol Reactions: A Comparative Analysis for Researchers
For researchers and professionals in drug development and organic synthesis, understanding the reaction kinetics of key intermediates is paramount for process optimization and the development of efficient synthetic route...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in drug development and organic synthesis, understanding the reaction kinetics of key intermediates is paramount for process optimization and the development of efficient synthetic routes. 2-Heptyn-1-ol, a versatile building block, is frequently utilized in the synthesis of complex molecules.[1][2] This guide provides a comparative analysis of the reaction kinetics of 2-heptyn-1-ol, with a focus on two common transformations: catalytic hydrogenation and oxidation. Due to a lack of specific quantitative kinetic data for 2-heptyn-1-ol in publicly available literature, this guide will draw comparisons from closely related structures and general principles of alkynol reactivity to provide a comprehensive overview.
Catalytic Hydrogenation of 2-Heptyn-1-ol
Catalytic hydrogenation is a fundamental reaction for the conversion of alkynes to either alkenes (semi-hydrogenation) or alkanes (full hydrogenation). The rate and selectivity of this reaction are highly dependent on the catalyst, reaction conditions, and the structure of the substrate.
Comparison with Other Alkynols and Alkynes
The structure of an alkynol significantly influences its hydrogenation rate. Studies on the gas-phase hydrogenation of C4 alkynols over a Pd/Al₂O₃ catalyst have shown a clear trend in reactivity: tertiary > secondary > primary.[3] As a primary alkynol, 2-heptyn-1-ol is expected to exhibit a slower hydrogenation rate compared to its secondary and tertiary isomers. This trend is attributed to electronic effects, with a greater number of electron-donating groups enhancing the reactivity of the alkyne.[3]
Table 1: Comparison of Alkynol Hydrogenation Rates
Substrate
Type
Relative Hydrogenation Rate
2-Methyl-3-butyn-2-ol
Tertiary
Fastest
3-Butyn-2-ol
Secondary
Intermediate
3-Butyn-1-ol
Primary
Slowest
2-Heptyn-1-ol
Primary
Expected to be slow
Note: Relative rates are based on the study of C4 alkynols and provide a qualitative comparison.
Reaction Pathway and Mechanism
The hydrogenation of primary alkynols like 2-heptyn-1-ol typically proceeds in a stepwise fashion.[3] The alkyne is first reduced to the corresponding alkene (cis-2-hepten-1-ol), which can then be further hydrogenated to the alkane (1-heptanol). The generally accepted mechanism for this process on a metal catalyst surface is the Horiuti-Polanyi mechanism.
Caption: Stepwise hydrogenation of 2-Heptyn-1-ol.
Experimental Protocol: Catalytic Hydrogenation of an Alkynol (General)
The following is a general procedure for the catalytic hydrogenation of an alkynol, which can be adapted for 2-heptyn-1-ol.
Materials:
2-Heptyn-1-ol
Palladium on carbon (Pd/C) catalyst (e.g., 5 wt%)
Solvent (e.g., ethanol, ethyl acetate)
Hydrogen gas
Stirred batch reactor or similar hydrogenation apparatus
Procedure:
The reactor is charged with a solution of 2-heptyn-1-ol in the chosen solvent.
The Pd/C catalyst is added to the solution (typically 1-5 mol% relative to the substrate).
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.
The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 1-5 atm).
The reaction mixture is stirred vigorously at a constant temperature (e.g., room temperature to 50°C).
The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of products.
Upon completion, the hydrogen pressure is released, and the reactor is purged with an inert gas.
The catalyst is removed by filtration (e.g., through a pad of Celite).
The solvent is removed under reduced pressure to yield the product.
Oxidation of 2-Heptyn-1-ol
The primary alcohol group in 2-heptyn-1-ol can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Comparison of Oxidizing Agents
Common oxidizing agents for primary alcohols include chromium-based reagents (e.g., PCC, PDC), manganese-based reagents (e.g., KMnO₄), and milder, more selective methods such as Swern oxidation or the use of hypervalent iodine reagents like Dess-Martin periodinane. For the selective oxidation to the aldehyde, milder reagents are preferred to avoid overoxidation to the carboxylic acid.
Table 2: Comparison of Common Oxidizing Agents for Primary Alcohols
Oxidizing Agent
Typical Product
Advantages
Disadvantages
Pyridinium chlorochromate (PCC)
Aldehyde
Good selectivity for aldehydes
Toxic chromium waste
Potassium permanganate (KMnO₄)
Carboxylic acid
Strong and inexpensive
Can cleave the alkyne bond
Dess-Martin periodinane
Aldehyde
Mild conditions, high yields
Expensive, potentially explosive
TEMPO/NaOCl
Aldehyde
Catalytic, selective
Requires careful pH control
Reaction Pathway and Experimental Workflow
The oxidation of 2-heptyn-1-ol to 2-heptynal represents a common synthetic transformation. The workflow for such a reaction involves the careful addition of the oxidizing agent followed by workup and purification.
Caption: Workflow for the oxidation of 2-Heptyn-1-ol.
Experimental Protocol: PCC Oxidation of 2-Heptyn-1-ol (General)
The following is a general procedure for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).
Materials:
2-Heptyn-1-ol
Pyridinium chlorochromate (PCC)
Anhydrous dichloromethane (DCM)
Silica gel
Procedure:
A flame-dried round-bottom flask is charged with PCC and anhydrous DCM under an inert atmosphere.
A solution of 2-heptyn-1-ol in anhydrous DCM is added to the stirred suspension of PCC at room temperature.
The reaction mixture is stirred for a period determined by reaction monitoring (typically 1-3 hours).
Upon completion, the reaction mixture is diluted with an equal volume of a nonpolar solvent (e.g., diethyl ether) and filtered through a pad of silica gel to remove the chromium salts.
The silica gel is washed with additional nonpolar solvent.
The combined filtrates are concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the pure 2-heptynal.
This guide provides a foundational understanding of the reaction kinetics of 2-heptyn-1-ol by drawing on established principles and data from analogous systems. For precise kinetic parameters, further experimental investigation specifically on 2-heptyn-1-ol is recommended.
A Comparative Guide to the Synthesis of 2-Heptyn-1-ol for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two established protocols for the synthesis of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two established protocols for the synthesis of 2-Heptyn-1-ol, a valuable building block in the preparation of various organic molecules.
This document details two distinct synthetic routes to 2-Heptyn-1-ol: the alkylation of the lithium salt of propargyl alcohol and the reaction of a pentynyl Grignard reagent with formaldehyde. The performance of each method is evaluated based on reported yields, reaction conditions, and the nature of the starting materials.
Comparison of Synthesis Protocols
The following table summarizes the key quantitative data for the two primary synthesis protocols for 2-Heptyn-1-ol, providing a clear comparison for researchers to select the most suitable method for their specific needs.
Parameter
Protocol 1: Alkylation of Propargyl Alcohol
Protocol 2: Grignard Reaction with Formaldehyde
Primary Reactants
Propargyl alcohol, n-Butyl bromide, Lithium
1-Pentyne, Magnesium, Paraformaldehyde
Reaction Time
Not explicitly stated
1.75 hours for Grignard reagent formation, then 1.75 hours for reaction with formaldehyde
Reaction Temperature
Not explicitly stated
Grignard formation at reflux, reaction with formaldehyde at 180-200 °C (for depolymerization)
Reported Yield
65%
40-50% (if paraformaldehyde is not depolymerized), potentially higher with depolymerization
Key Reagents
Lithium, Liquid Ammonia
Magnesium, Diethyl ether
Purification Method
Distillation
Steam Distillation
Visualizing the Synthetic Pathways
To further elucidate the distinct approaches of these protocols, the following diagrams illustrate the logical workflow of each synthesis.
Caption: Workflow for the synthesis of 2-Heptyn-1-ol via alkylation of propargyl alcohol.
Caption: Workflow for the synthesis of 2-Heptyn-1-ol via a Grignard reaction.
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the two benchmarked synthesis protocols.
Protocol 1: Alkylation of the Lithium Salt of Propargyl Alcohol
This method involves the formation of the lithium salt of propargyl alcohol followed by alkylation with n-butyl bromide.
Materials:
Propargyl alcohol
Lithium metal
Liquid ammonia
n-Butyl bromide
Diethyl ether
Ammonium chloride solution
Procedure:
In a flask equipped with a stirrer and cooled in a dry ice-acetone bath, condense liquid ammonia.
Add small pieces of lithium metal to the liquid ammonia with stirring until a blue color persists.
Slowly add a solution of propargyl alcohol in diethyl ether to the lithium amide solution.
After the addition is complete, add n-butyl bromide dropwise to the reaction mixture.
Stir the reaction mixture for a period of time (not specified in the available literature).
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
Separate the ether layer, wash with water, and dry over a suitable drying agent.
Remove the solvent under reduced pressure and purify the crude product by distillation to yield 2-heptyn-1-ol.
The reported yield for this procedure is 65%.
Protocol 2: Reaction of Pentynylmagnesium Bromide with Formaldehyde
This protocol utilizes a Grignard reagent prepared from 1-pentyne, which then reacts with formaldehyde generated from the depolymerization of paraformaldehyde.
Materials:
Magnesium turnings
Ethyl bromide
Anhydrous diethyl ether
1-Pentyne
Paraformaldehyde (dried)
Sulfuric acid (30%)
Nitrogen gas
Procedure:
Preparation of the Grignard Reagent: In a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place magnesium turnings. Add a solution of ethyl bromide in anhydrous diethyl ether to initiate the formation of ethylmagnesium bromide. Once the reaction starts, add the remaining ethyl bromide solution dropwise. After the addition is complete, add a solution of 1-pentyne in anhydrous diethyl ether to form pentynylmagnesium bromide. Reflux the mixture for 1.75 hours.
Reaction with Formaldehyde: In a separate flask, heat paraformaldehyde to 180-200 °C to effect depolymerization. Pass the gaseous formaldehyde into the stirred Grignard reagent solution using a slow stream of dry nitrogen. The reaction is complete in about 1.75 hours.
Work-up and Purification: Decompose the reaction mixture with ice and 30% sulfuric acid. Steam distill the mixture to isolate the crude 2-heptyn-1-ol. Further purification can be achieved by fractional distillation.
The reported yield for this method is between 40-50% when using paraformaldehyde directly. It is noted that depolymerizing the paraformaldehyde is crucial for achieving higher yields.[1]
Navigating the Safe Disposal of 2-Heptyn-1-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Heptyn-1-ol, a combustible liquid and respiratory sensitizer. Adherence to these procedures is critical for minimizing risks and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of 2-Heptyn-1-ol. This compound is a combustible liquid and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A flame-resistant lab coat.
Respiratory Protection: If working outside of a fume hood or with large quantities, a respirator with an appropriate filter (e.g., type ABEK) should be used.
Quantitative Data Summary
For quick reference, the key quantitative properties of 2-Heptyn-1-ol are summarized in the table below. This information is vital for the proper classification and labeling of the chemical waste.
The disposal of 2-Heptyn-1-ol must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
Waste Determination: The first step is to classify the waste. Due to its flashpoint of 78°C, 2-Heptyn-1-ol is classified as a combustible liquid. Any material contaminated with 2-Heptyn-1-ol, including gloves, paper towels, and pipette tips, should also be treated as hazardous waste.
Segregation: It is critical to segregate 2-Heptyn-1-ol waste from other waste streams to prevent potentially dangerous chemical reactions. Do not mix it with strong oxidizing agents, acids, or bases.
2. Waste Collection and Containerization:
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting 2-Heptyn-1-ol waste. The original container or one made of the same material is often the best choice. The container must have a secure, tight-fitting lid.
Filling the Container: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion. Keep the container closed at all times except when adding waste.
3. Labeling:
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
Contents Declaration: The label must include the full chemical name, "2-Heptyn-1-ol," and a clear indication of its hazards (e.g., "Combustible," "Respiratory Sensitizer," "Harmful to Aquatic Life").
Contact Information: Include the name of the principal investigator or laboratory supervisor and the date the waste was first added to the container.
4. Storage:
Designated Area: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
Safe Environment: The storage area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.
5. Final Disposal:
Professional Disposal Service: The disposal of 2-Heptyn-1-ol must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Arrange for Pickup: Follow your institution's specific procedures to request a waste pickup.
While 2-Heptyn-1-ol is not pyrophoric, its alkyne functionality presents a potential for reactivity. For waste streams containing significant concentrations of 2-Heptyn-1-ol, a neutralization or "quenching" step may be considered to reduce its chemical reactivity and potential environmental impact before disposal.
Important: This is a general guideline. The necessity and specifics of a neutralization protocol depend on the exact composition of the waste. Always consult with your institution's EHS officer before attempting any neutralization procedure.
A potential, cautious approach for small residual amounts in reaction flasks before cleaning could involve:
Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the vessel in an ice bath.
Slow Addition of a Proton Source: Slowly add a proton source, such as isopropanol, to the cooled and stirred solution.
Observation: Monitor the reaction for any signs of gas evolution or temperature increase.
Final Quench: Once the initial reaction (if any) subsides, a slow, dropwise addition of water can be performed to ensure complete neutralization.
Waste Collection: The resulting mixture should still be collected as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of 2-Heptyn-1-ol waste.
Caption: Disposal workflow for 2-Heptyn-1-ol waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of 2-Heptyn-1-ol, fostering a culture of safety and environmental stewardship within their research endeavors.